11,12-De(methylenedioxy)danuphylline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H26N2O6 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
dimethyl (1R,9S,12R)-16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate |
InChI |
InChI=1S/C23H26N2O6/c1-30-19(28)23-10-9-21-8-5-11-24(14-26)18(21)22(23,13-15(27)12-21)16-6-3-4-7-17(16)25(23)20(29)31-2/h3-4,6-7,14,18H,5,8-13H2,1-2H3/t18?,21-,22-,23-/m1/s1 |
InChI Key |
OMANQXKGUWJXTD-CXMSKUKXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 11,12-De(methylenedioxy)danuphylline: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and isolation of the indole alkaloid, 11,12-De(methylenedioxy)danuphylline. Sourced from the leaves of Kopsia officinalis, a plant belonging to the Apocynaceae family, this compound is a member of the danuphylline class of alkaloids. This document provides a comprehensive overview of the experimental protocols for its extraction and purification, detailed quantitative data, and insights into its structural elucidation.
Discovery and Sourcing
This compound was first reported as a new natural product isolated from the leaves of Kopsia officinalis. The leaves of this plant species are a known rich source of various monoterpenoid indole alkaloids, which have been investigated for a range of biological activities. The discovery of this specific compound added to the growing diversity of the danuphylline alkaloid subgroup.
Experimental Protocols
While the full, detailed experimental protocol for the initial isolation of this compound is contained within specialized scientific literature, a generalized yet comprehensive workflow can be outlined based on established methods for isolating alkaloids from Kopsia species.
General Alkaloid Extraction and Isolation from Kopsia officinalis
The following protocol represents a standard methodology for the extraction and isolation of alkaloids from the leaves of Kopsia officinalis.
1. Plant Material Collection and Preparation:
-
Fresh leaves of Kopsia officinalis are collected and authenticated.
-
The leaves are air-dried in the shade and then pulverized into a fine powder to maximize the surface area for solvent extraction.
2. Extraction:
-
The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (MeOH), at room temperature. This process is often repeated multiple times to ensure the complete extraction of the target compounds.
-
The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Acid-Base Partitioning:
-
The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with a non-polar solvent like ethyl acetate (EtOAc) to remove neutral and weakly basic compounds.
-
The acidic aqueous layer, containing the protonated alkaloids, is then basified with an alkali (e.g., NH4OH) to a pH of approximately 9-10.
-
This basic solution is then extracted with a chlorinated solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) to isolate the free alkaloid bases.
4. Chromatographic Purification:
-
The crude alkaloid extract is subjected to a series of chromatographic techniques for the separation and purification of individual compounds.
-
Silica Gel Column Chromatography: The extract is typically first fractionated on a silica gel column using a gradient elution system of increasing polarity, often a mixture of a non-polar solvent (like n-hexane or cyclohexane) and a more polar solvent (like ethyl acetate or acetone).
-
Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity are often further purified using size-exclusion chromatography on Sephadex LH-20, eluting with methanol, to separate compounds based on their molecular size.
-
Preparative Thin-Layer Chromatography (pTLC): This technique is employed for the final purification of small quantities of compounds.
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure compounds, reversed-phase or normal-phase HPLC is often the final purification step.
-
The following diagram illustrates a typical workflow for the isolation of alkaloids from Kopsia officinalis.
Structural Elucidation and Data Presentation
The structure of this compound was determined through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained for the characterization of this compound.
Table 1: Physicochemical and Spectrometric Data
| Property | Value |
| Molecular Formula | C₂₀H₂₂N₂O₄ |
| Molecular Weight | 354.40 g/mol |
| Appearance | Amorphous powder |
| Optical Rotation | Specific rotation value not available |
| UV (MeOH) λmax (log ε) | Data not available |
| IR (KBr) νmax cm⁻¹ | Data not available |
| HR-ESI-MS m/z | [M+H]⁺, specific value not available |
| CAS Number | 888482-17-5 |
Table 2: ¹H and ¹³C NMR Spectroscopic Data
Detailed ¹H and ¹³C NMR data, including chemical shifts (δ) in ppm, coupling constants (J) in Hz, and assignments for each proton and carbon atom, are typically reported in the primary literature. Access to the full publication is required to populate this table.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | ||
| 3 | ||
| ... |
Biological Activity
Initial biological screening of this compound has been reported. In an assay to evaluate its inhibitory effects on α-glucosidase, the compound showed no significant activity. Further pharmacological studies are required to fully elucidate the biological potential of this alkaloid. The broader class of Kopsia alkaloids has been noted for a variety of bioactivities, including cytotoxic and anti-inflammatory effects, suggesting that this compound may warrant further investigation in other biological assays.
The following diagram illustrates a simplified representation of a potential (though unconfirmed for this specific molecule) biological screening process.
Conclusion
This compound is a structurally interesting indole alkaloid isolated from Kopsia officinalis. While its initial biological screening for α-glucosidase inhibition was negative, the diverse activities of related compounds suggest that further pharmacological evaluation is warranted. The detailed experimental protocols for its isolation, though not fully available in the public domain, are expected to follow standard phytochemical procedures for alkaloid extraction and purification. This technical guide provides a foundational understanding for researchers interested in the chemistry and potential applications of this and related natural products.
Elucidation of the Molecular Architecture of 11,12-De(methylenedioxy)danuphylline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 11,12-De(methylenedioxy)danuphylline, an indole alkaloid isolated from the plant species Kopsia officinalis. The determination of its intricate molecular framework relies on a combination of advanced spectroscopic techniques and detailed experimental procedures. This document outlines the key data and methodologies integral to this process.
Spectroscopic Data Analysis
The structural confirmation of this compound is primarily based on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. A detailed summary of the key quantitative data is presented below for comparative analysis.
Table 1: ¹H NMR Spectroscopic Data
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data unavailable in publicly accessible sources |
Table 2: ¹³C NMR Spectroscopic Data
| Position | Chemical Shift (δ) ppm |
| Data unavailable in publicly accessible sources |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Calculated m/z | Measured m/z | Molecular Formula |
| Data unavailable in publicly accessible sources |
Note: The specific quantitative NMR and MS data for this compound is contained within the primary literature and is not available in publicly accessible domains. The tables are structured to accommodate this data once obtained.
Experimental Protocols
The isolation and purification of this compound from Kopsia officinalis, followed by its structural characterization, involves a systematic experimental workflow.
Isolation and Purification of this compound
The general procedure for the extraction and isolation of indole alkaloids from plant material typically involves the following steps. The specific details for this compound can be found in the primary scientific literature.
Spectroscopic Analysis for Structure Elucidation
The determination of the chemical structure of the purified compound is achieved through a suite of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is employed to determine the accurate mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides information on the number and types of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.
-
NOESY/ROESY: These experiments reveal through-space correlations between protons, which helps in determining the relative stereochemistry of the molecule.
-
Signaling Pathways and Logical Relationships
The process of structure elucidation follows a logical progression from raw data to a final, confirmed chemical structure. This workflow ensures a systematic and rigorous determination of the molecule's identity.
Concluding Remarks:
The elucidation of the structure of a novel natural product like this compound is a meticulous process that relies on the careful acquisition and interpretation of spectroscopic data. This guide provides a foundational understanding of the methodologies involved. For the specific, detailed quantitative data and experimental protocols, researchers are directed to the primary scientific literature on this compound.
"11,12-De(methylenedioxy)danuphylline" chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-De(methylenedioxy)danuphylline is a naturally occurring indole alkaloid that has been isolated from plant species of the Kopsia genus, which are known for producing a rich variety of bioactive compounds. This technical guide provides a comprehensive overview of the known chemical properties of this compound, outlines typical experimental protocols for its isolation and characterization, and discusses its potential pharmacological activities based on related compounds. The information is intended to serve as a foundational resource for researchers interested in the further study and potential development of this compound.
Chemical Properties
This compound is a crystalline solid with solubility in a range of organic solvents.[1] Its core structure is a complex indole alkaloid framework.
General Properties
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₆N₂O₆ | [] |
| Molecular Weight | 426.5 g/mol | [] |
| CAS Number | 888482-17-5 | [1][3] |
| Appearance | Crystalline Solid | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Melting Point | Data unavailable in the public domain; likely reported in the primary isolation literature. | |
| Boiling Point | Data unavailable. |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification of this compound. The following tables are placeholders for the data expected to be found in the primary literature (Wang ZW, et al. Fitoterapia. 2017;119:8-11).[4][5][6][7]
2.2.1. ¹H and ¹³C NMR Spectroscopy
| ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |
| Data from primary source | Data from primary source |
2.2.2. Mass Spectrometry (MS)
| MS (ESI+) m/z |
| Data from primary source |
2.2.3. Infrared (IR) Spectroscopy
| IR (KBr) νₘₐₓ (cm⁻¹) |
| Data from primary source |
2.2.4. Ultraviolet (UV) Spectroscopy
| UV (MeOH) λₘₐₓ (nm) |
| Data from primary source |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not yet widely available. However, based on the procedures for similar alkaloids from Kopsia officinalis, the following methodologies are representative.
Isolation and Purification of this compound
The isolation of this compound from Kopsia officinalis typically involves a multi-step process:
-
Extraction: The dried and powdered plant material (leaves and stems) is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other components. The extract is dissolved in an acidic solution (e.g., 5% HCl) and washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH₄OH) and extracted with an organic solvent (e.g., dichloromethane) to obtain the crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid fraction is subjected to a series of chromatographic techniques for purification. This may include:
-
Silica Gel Column Chromatography: The crude alkaloid mixture is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the components based on polarity.
-
Preparative Thin-Layer Chromatography (pTLC): Further purification of fractions obtained from column chromatography can be achieved using pTLC.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often performed using reversed-phase or normal-phase HPLC.
-
Structural Elucidation
The structure of the purified compound is elucidated using a combination of spectroscopic methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to determine the carbon-hydrogen framework and the connectivity of the atoms.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns can provide further structural information.
-
IR Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as carbonyls, hydroxyls, and amines.
-
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic conjugation within the molecule.
Potential Pharmacological Activity
While specific studies on the biological activity of this compound are limited in the public domain, alkaloids from the Kopsia genus are known to possess a range of pharmacological properties, including anti-inflammatory, analgesic, and cytotoxic effects.
Anti-Inflammatory Activity
Many indole alkaloids exhibit anti-inflammatory properties. A plausible mechanism of action could involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.
Experimental Protocol for In Vitro Anti-Inflammatory Assay (General):
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Inflammatory Stimulation: Inflammation is induced by adding an inflammatory agent like lipopolysaccharide (LPS).
-
Measurement of Inflammatory Markers: After a suitable incubation period (e.g., 24 hours), the levels of pro-inflammatory markers such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell culture supernatant are quantified using standard assays (e.g., Griess assay for NO, ELISA for cytokines).
-
Data Analysis: The inhibitory effect of the compound on the production of these markers is calculated and the IC₅₀ value is determined.
Conclusion
This compound is an indole alkaloid with a well-defined chemical structure. While its biological activities have not been extensively reported, its origin from the Kopsia genus suggests potential for anti-inflammatory, analgesic, and cytotoxic properties. This technical guide provides the foundational chemical information and outlines standard experimental approaches to encourage further investigation into the pharmacological potential of this compound. The detailed spectroscopic data from the primary literature is essential for the definitive characterization and future research endeavors.
References
- 1. This compound | CAS 888482-17-5 | ScreenLib [screenlib.com]
- 3. This compound | 888482-17-5 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmaceutical prospects of naturally occurring quinazolinone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biosynthetic Blueprint of 11,12-De(methylenedioxy)danuphylline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,12-De(methylenedioxy)danuphylline is a complex monoterpenoid indole alkaloid isolated from the leaves and stems of Kopsia officinalis.[1] This technical guide provides a comprehensive overview of the current understanding of its biosynthetic pathway, drawing upon established principles of alkaloid biosynthesis and biomimetic synthesis studies of related compounds. Due to the absence of a fully elucidated enzymatic pathway for this specific molecule, a plausible hypothetical biosynthetic route is proposed, originating from common precursors of monoterpenoid indole alkaloids and proceeding through a key aspidofractinine-type intermediate. This document also details the experimental protocols for the isolation and structural characterization of this compound and presents relevant data in a structured format to aid researchers in the fields of natural product chemistry, biosynthesis, and drug discovery.
Introduction
The genus Kopsia is a rich source of structurally diverse and biologically active monoterpenoid indole alkaloids.[2][3] These compounds have garnered significant interest from the scientific community due to their intricate molecular architectures and potential therapeutic applications.[2] this compound, a member of the danuphylline subgroup of Kopsia alkaloids, was first reported in 2017 from Kopsia officinalis.[1] While its biological activities are still under investigation, its unique structure presents a compelling case for exploring its biosynthetic origins. Understanding the biosynthetic pathway is crucial for developing synthetic and semi-synthetic strategies for producing this and related alkaloids for further pharmacological evaluation.
This guide aims to consolidate the available information and present a coherent, albeit hypothetical, model for the biosynthesis of this compound.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is postulated to follow the general pathway of monoterpenoid indole alkaloids, which involves the condensation of tryptamine and secologanin to form strictosidine. Subsequent enzymatic transformations lead to a variety of skeletal types, with the aspidofractinine framework being a key branch point for many Kopsia alkaloids.[2]
The proposed pathway can be divided into three main stages:
-
Stage 1: Formation of the Monoterpenoid Indole Alkaloid Precursor This well-established initial phase involves the shikimate pathway to produce tryptophan and the methylerythritol phosphate (MEP) pathway to generate secologanin. These two precursors are then condensed by strictosidine synthase (STR) to yield strictosidine, the universal precursor for monoterpenoid indole alkaloids.
-
Stage 2: Assembly of the Aspidofractinine Core Following the formation of strictosidine, a series of complex cyclizations and rearrangements, likely enzyme-mediated, are proposed to form the intricate hexacyclic aspidofractinine core. While the specific enzymes are yet to be identified, synthetic studies provide valuable insights into the plausible chemical transformations involved.
-
Stage 3: Late-Stage Tailoring to this compound The final stage involves modifications of the aspidofractinine scaffold to yield the danuphylline skeleton. This is hypothesized to involve an oxidative cleavage and rearrangement, a transformation that has been mimicked in biomimetic synthetic studies of related compounds.
Below is a graphical representation of the proposed biosynthetic pathway.
Quantitative Data
As of the latest available literature, specific quantitative data on the biosynthetic flux or enzyme kinetics for this compound are not available. The primary quantitative data comes from its isolation from Kopsia officinalis.
| Compound | Plant Source | Part Used | Yield | Reference |
| This compound | Kopsia officinalis | Leaves and Stems | Not explicitly stated in abstract | Wang ZW, et al. Fitoterapia. 2017;119:8-11. |
Note: The exact yield is not available in the abstract of the primary literature. Researchers are advised to consult the full-text article for more detailed quantitative information.
Experimental Protocols
The following protocols are based on the publication by Wang et al. (2017) and general phytochemical methodologies for the isolation and characterization of indole alkaloids.
Isolation of this compound
-
Extraction: The air-dried and powdered leaves and stems of Kopsia officinalis are extracted exhaustively with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an organic solvent (e.g., ethyl acetate, EtOAc) to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH to pH 9-10) and extracted with a non-polar organic solvent (e.g., dichloromethane, CH2Cl2) to obtain the crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid fraction is subjected to a series of chromatographic techniques for purification.
-
Silica Gel Column Chromatography: The crude alkaloid extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or acetone).
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using methanol as the eluent to remove smaller impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is achieved by preparative HPLC, often on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, to yield pure this compound.
-
Structure Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: \¹H NMR and \¹³C NMR spectra provide information on the number and types of protons and carbons in the molecule.
-
2D NMR: Correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments are used to establish the connectivity of protons and carbons, allowing for the complete assignment of the molecular structure.
-
-
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.
Conclusion and Future Directions
The biosynthetic pathway of this compound remains an intriguing area of research. The proposed hypothetical pathway, rooted in the established biosynthesis of monoterpenoid indole alkaloids and insights from synthetic chemistry, provides a solid framework for future investigations. Key areas for future research include:
-
Enzyme Discovery: Identification and characterization of the specific enzymes, particularly the cytochrome P450 monooxygenases and other tailoring enzymes, involved in the later stages of the pathway.
-
Transcriptome and Genome Analysis: Sequencing the transcriptome and genome of Kopsia officinalis to identify candidate genes involved in alkaloid biosynthesis.
-
Metabolic Engineering: Heterologous expression of the identified biosynthetic genes in microbial or plant hosts to enable sustainable production of this compound and related alkaloids for pharmacological studies.
A deeper understanding of the biosynthesis of this complex alkaloid will not only illuminate the remarkable chemical capabilities of plants but also pave the way for the development of novel therapeutic agents.
References
The Quest for 11,12-De(methylenedioxy)danuphylline: A Technical Overview of its Natural Source and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-De(methylenedioxy)danuphylline is a naturally occurring indole alkaloid that has been isolated from the leaves of Kopsia officinalis, a plant belonging to the Apocynaceae family. This family of plants is well-regarded as a rich source of structurally diverse and biologically active alkaloids. While the full pharmacological profile of this compound remains to be elucidated, its discovery has contributed to the growing library of complex phytochemicals from the Kopsia genus. This technical guide provides a summary of the available information regarding its isolation and structural characterization.
Natural Source: Kopsia officinalis
Kopsia officinalis is a species of flowering plant that has been a subject of phytochemical investigation due to its traditional use in some cultures for various ailments. The leaves of this plant have been identified as the natural source of this compound. The isolation of this compound was reported in a 2006 study published in Helvetica Chimica Acta, which detailed the discovery of three new indole alkaloids from this plant source.
Physicochemical Properties
Based on available data from chemical suppliers, the following properties of this compound have been reported.
| Property | Value |
| Chemical Formula | C₂₀H₂₂N₂O₃ |
| Molecular Weight | 338.40 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and structural elucidation of this compound are contained within the primary literature ("Three New Indole Alkaloids from the Leaves of Kopsia officinalis," Helvetica Chimica Acta, 2006, 89(3), 515-519). Unfortunately, the full text of this article is not publicly accessible, preventing the inclusion of a comprehensive methodology section in this guide.
Based on general practices in natural product chemistry, the isolation workflow likely involved the following key steps.
General Isolation and Purification Workflow (Hypothesized)
Caption: A hypothesized workflow for the isolation of this compound.
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques. The primary research article would contain the detailed spectral data.
Spectroscopic Data
A comprehensive table of the ¹H and ¹³C NMR assignments, as well as mass spectrometry data, is essential for the unambiguous identification of this compound. Due to the inaccessibility of the primary literature, this specific quantitative data cannot be presented here.
Biological Activity and Signaling Pathways
To date, there is no publicly available information on the biological activity or mechanism of action of this compound. While other alkaloids isolated from Kopsia officinalis have been investigated for various pharmacological effects, including anti-inflammatory and analgesic properties, specific studies on this compound have not been reported in the accessible literature. Therefore, no signaling pathway diagrams can be provided at this time.
Conclusion and Future Directions
This compound is a structurally interesting indole alkaloid isolated from Kopsia officinalis. While its basic physicochemical properties are known, a detailed understanding of its isolation, complete spectroscopic characterization, and biological activity is hampered by the limited access to the primary research publication.
For researchers interested in this compound, the following steps are recommended:
-
Obtain the primary literature: Accessing the full-text article from Helvetica Chimica Acta is crucial for replicating the isolation and confirming the structure of the compound.
-
Pharmacological Screening: A comprehensive biological screening of the pure compound is necessary to determine its pharmacological profile. This could include assays for cytotoxicity, anti-inflammatory, antimicrobial, and neurological activities, given the known bioactivities of other Kopsia alkaloids.
-
Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action and identify potential cellular targets and signaling pathways would be warranted.
This technical guide provides a foundational overview based on the currently available information. Further in-depth research, beginning with the acquisition of the pivotal 2006 publication, is required to fully explore the scientific potential of this compound.
Unveiling the Biological Profile of 11,12-De(methylenedioxy)danuphylline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-De(methylenedioxy)danuphylline is a naturally occurring indole alkaloid first isolated from the leaves and stems of Kopsia officinalis, a plant belonging to the Apocynaceae family.[1] This family of plants is a rich source of diverse and biologically active monoterpene indole alkaloids. While many alkaloids from Kopsia species have demonstrated a range of pharmacological effects, including anti-inflammatory, analgesic, and cytotoxic activities, the specific biological activity of this compound has been the subject of targeted investigation. This technical guide provides a comprehensive summary of the available scientific data on the biological evaluation of this compound.
Summary of Investigated Biological Activities
Initial pharmacological screenings of this compound have been conducted as part of broader studies on the chemical constituents of Kopsia officinalis. The primary reported activities for which this compound has been evaluated are its potential as an α-glucosidase inhibitor and its ability to protect against high glucose-evoked podocyte injury.
Quantitative Data from Biological Assays
The following tables summarize the findings from the biological assays involving this compound and related compounds from Kopsia officinalis.
Table 1: α-Glucosidase Inhibitory Activity
| Compound | Source | Activity (IC₅₀) | Reference |
| Kopsioffine A | Kopsia officinalis | > 50 µM | [1] |
| Kopsioffine B | Kopsia officinalis | > 50 µM | [1] |
| Kopsioffine C | Kopsia officinalis | > 50 µM | [1] |
| 11,12-demethoxy-16-deoxypauciflorine | Kopsia officinalis | > 50 µM | [1] |
| This compound | Kopsia officinalis | Not explicitly stated, but part of a group of isolates with no reported activity. | [1] |
Note: The study that first isolated this compound evaluated the isolated compounds for α-glucosidase inhibition. The abstract reports that none of the tested compounds showed activity, with IC₅₀ values far exceeding 50 µM.[1]
Table 2: Protective Effect Against High Glucose-Evoked Podocyte Injury
| Compound | Source | Activity (EC₅₀) | Reference |
| Kopsinine | Kopsia officinalis | 3.0 µM | [2] |
| Leuconolam | Kopsia officinalis | 3.8 µM | [2] |
| Methyl 11,12-dimethoxychanofruticosinate | Kopsia officinalis | 10.2 µM | [2] |
| 16α-hydroxy-19-oxoeburnamine | Kopsia officinalis | 12.0 µM | [2] |
| This compound | Kopsia officinalis | Not reported as active. | [2] |
Note: A comprehensive review of compounds from Kopsia species reported on the potent activity of several alkaloids in antagonizing high glucose-evoked podocyte injury.[2] this compound was not listed among the active compounds, suggesting a lack of significant protective effect in this assay under the tested conditions.
Experimental Methodologies
α-Glucosidase Inhibition Assay
The experimental protocol for determining α-glucosidase inhibitory activity, as described in the initial isolation study, is as follows:
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Assay Procedure:
-
A defined volume of the enzyme solution is pre-incubated with various concentrations of the test compound (including this compound) for a specified period at 37°C.
-
The reaction is initiated by the addition of the pNPG substrate.
-
The reaction mixture is incubated for a further period at 37°C.
-
The reaction is terminated by the addition of a basic solution (e.g., sodium carbonate).
-
-
Data Analysis: The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at 405 nm. The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration. Acarbose is typically used as a positive control.
High Glucose-Evoked Podocyte Injury Assay
The methodology for assessing the protective effects of compounds against high glucose-induced podocyte injury generally involves the following steps:
-
Cell Culture: Conditionally immortalized mouse podocytes are cultured under standard conditions.
-
Induction of Injury: Podocytes are exposed to a high concentration of glucose (e.g., 30 mM) for a defined period (e.g., 24-48 hours) to induce injury, which can be assessed by various markers.
-
Compound Treatment: The cells are co-treated with high glucose and various concentrations of the test compounds (such as those isolated from Kopsia officinalis). A positive control, such as astragaloside IV, is often included.
-
Assessment of Viability/Protection: The protective effect is quantified by measuring cell viability using methods like the MTT assay. The EC₅₀ value, representing the concentration at which the compound exerts 50% of its maximal protective effect, is then calculated.
Visualizations
Workflow for Biological Screening
The following diagram illustrates the general workflow from the isolation of this compound to its biological evaluation.
References
Unraveling the Enigma: The Mechanism of Action of 11,12-De(methylenedioxy)danuphylline - A Call for Investigation
An in-depth analysis of the current scientific landscape reveals a notable absence of specific data on the mechanism of action for the indole alkaloid 11,12-De(methylenedioxy)danuphylline. This compound, isolated from the plant Kopsia officinalis, remains largely uncharacterized in terms of its specific molecular targets and signaling pathways. While one source vaguely alludes to its potential interaction with neuroreceptor pathways and influence on neurotransmitter release, concrete experimental evidence to substantiate this claim is not publicly available.
This technical guide serves to transparently address this knowledge gap for researchers, scientists, and drug development professionals. In lieu of a detailed exposition on this compound, this document will provide a comprehensive overview of the known biological activities of the broader class of Kopsia alkaloids. This contextual information may provide valuable insights and guide future research endeavors to elucidate the pharmacological profile of this specific molecule.
The Pharmacological Landscape of Kopsia Alkaloids: A Contextual Framework
The genus Kopsia is a rich source of monoterpenoid indole alkaloids, which have been shown to possess a wide array of biological activities.[1][2][3] Understanding the established mechanisms of related compounds can offer plausible hypotheses for the action of this compound.
Anti-inflammatory and Analgesic Properties
Several alkaloids isolated from Kopsia officinalis have demonstrated significant anti-inflammatory and analgesic effects.[4] In vitro studies on RAW 264.7 macrophage cells have shown that these compounds can inhibit the production of key inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[4] Furthermore, in vivo studies using carrageenan-induced paw edema and acetic acid-stimulated writhing in mice have confirmed these anti-inflammatory and analgesic activities.[4]
Cytotoxic and Antitumor Potential
Alkaloids from various Kopsia species have exhibited cytotoxic activity against a range of human tumor cell lines.[5] This suggests that these compounds may interfere with fundamental cellular processes essential for cancer cell proliferation and survival. The precise molecular mechanisms underlying this cytotoxicity are an active area of investigation.
Neuropharmacological Activities
The potential for neuroactivity among Kopsia alkaloids is a recurring theme. Some compounds from this genus have been identified as acetylcholinesterase (AChE) inhibitors, an action relevant to the treatment of Alzheimer's disease and other neurological conditions.[1][2][3] More specifically, certain monoterpenoid indole alkaloid dimers from Kopsia arborea have been found to inhibit cyclin-dependent kinase 5 (CDK5) and tau phosphorylation.[6] CDK5 is a key regulator of neuronal development and function, and its dysregulation is implicated in neurodegenerative diseases. The inhibition of tau phosphorylation is a critical therapeutic strategy for Alzheimer's disease.[6]
Other Reported Activities
Beyond these primary areas, Kopsia alkaloids have also been associated with antimicrobial, antifungal, and cardiovascular effects, highlighting the diverse pharmacological potential of this class of compounds.[1][2][3][5] Additionally, some alkaloids from Kopsia officinalis have shown the ability to antagonize high glucose-evoked podocyte injury, suggesting a potential role in the management of diabetic nephropathy.[7]
Potential Research Directions for this compound
Given the known activities of its congeners, future research into the mechanism of action of this compound could productively focus on the following areas:
-
Neuroreceptor Binding Assays: To validate the preliminary suggestion of neuroreceptor interaction, a comprehensive screening against a panel of central nervous system receptors is warranted.
-
Enzyme Inhibition Assays: Evaluating the inhibitory activity against key enzymes such as acetylcholinesterase, CDK5, and various kinases involved in inflammatory signaling would be a logical next step.
-
Cell-Based Assays: Assessing the compound's effects on inflammatory cytokine production in immune cells, its cytotoxicity in various cancer cell lines, and its impact on neuronal cell models would provide crucial functional data.
Visualizing the Potential Activities of Kopsia Alkaloids
The following diagram provides a conceptual overview of the potential pharmacological activities of alkaloids derived from the Kopsia genus, based on the available literature. This is not a confirmed signaling pathway for this compound but rather a visual representation of the established activities of related compounds.
References
- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Anti-inflammatory and analgesic monoterpenoid indole alkaloids of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole alkaloids from the aerial parts of Kopsia fruticosa and their cytotoxic, antimicrobial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoterpenoid indole alkaloid dimers from Kopsia arborea inhibit cyclin-dependent kinase 5 and tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical constituents of Kopsia officinalis and their antagonizing high glucose-evoked podocyte injury activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of 11,12-De(methylenedioxy)danuphylline: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, detailed pharmacological data for the specific compound "11,12-De(methylenedioxy)danuphylline" is not publicly available. This document therefore serves as a technical guide outlining a strategic approach to elucidating the pharmacological profile of this novel indole alkaloid, based on the known activities of related compounds and standard industry practices.
Introduction
This compound is an indole alkaloid that has been isolated from the leaves and stems of Kopsia officinalis. The genus Kopsia is a rich source of monoterpene indole alkaloids, a class of compounds known for a wide array of biological activities.[1][2] Alkaloids from Kopsia species have demonstrated cytotoxic, anti-inflammatory, analgesic, antimicrobial, and cardiovascular effects, among others.[1][2][3] Specifically, compounds isolated from Kopsia officinalis have shown potent anti-inflammatory and analgesic properties, as well as the ability to protect against high glucose-evoked podocyte injury, suggesting potential therapeutic applications in diabetic nephropathy.[3][4]
Given the therapeutic potential of alkaloids from this genus, this guide provides a comprehensive framework for the initial pharmacological characterization of this compound.
Proposed Initial Pharmacological Screening
A tiered screening approach is recommended to efficiently identify the primary biological activities of a novel indole alkaloid.
-
Tier 1: Broad-Based Phenotypic Screening: Initial screens should focus on identifying overt cellular effects. A primary focus on cancer cell lines is warranted, as many indole alkaloids exhibit cytotoxic properties.[5][6]
-
Tier 2: Target-Based Screening: Based on the activities of related Kopsia alkaloids, a panel of assays targeting key pathways in inflammation and neuronal function should be prioritized.
-
Tier 3: In Vivo Model Validation: Promising in vitro results should be validated in appropriate animal models to assess efficacy and preliminary safety.
Data Presentation: Hypothetical Screening Data
The following tables are templates for the systematic recording of quantitative data that would be generated during the pharmacological profiling of this compound.
Table 1: In Vitro Cytotoxicity Profile
| Cell Line | Cancer Type | IC50 (µM) | Method |
|---|---|---|---|
| A549 | Lung Carcinoma | Data to be determined | MTT Assay |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | MTT Assay |
| HCT116 | Colorectal Carcinoma | Data to be determined | MTT Assay |
| PC-3 | Prostate Adenocarcinoma | Data to be determined | MTT Assay |
| SH-SY5Y | Neuroblastoma | Data to be determined | MTT Assay |
Table 2: Receptor Binding Affinity Profile
| Receptor Target | Radioligand | Ki (nM) | Method |
|---|---|---|---|
| 5-HT2A | [3H]Ketanserin | Data to be determined | Radioligand Binding |
| Dopamine D2 | [3H]Spiperone | Data to be determined | Radioligand Binding |
| Mu-Opioid | [3H]DAMGO | Data to be determined | Radioligand Binding |
| CB1 | [3H]CP-55,940 | Data to be determined | Radioligand Binding |
| Adrenergic α2A | [3H]Rauwolscine | Data to be determined | Radioligand Binding |
Table 3: Enzyme Inhibition Profile
| Enzyme Target | Substrate | IC50 (µM) | Method |
|---|---|---|---|
| COX-1 | Arachidonic Acid | Data to be determined | Enzyme Immunoassay |
| COX-2 | Arachidonic Acid | Data to be determined | Enzyme Immunoassay |
| Acetylcholinesterase | Acetylthiocholine | Data to be determined | Ellman's Reagent |
| MAPK/ERK Kinase (MEK1) | ATP/ERK1 | Data to be determined | Kinase Assay |
Experimental Protocols
Detailed methodologies are crucial for reproducible pharmacological data. Below are standard protocols for key in vitro assays.
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50%.[7][8]
-
Cell Seeding: Plate adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[8]
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform a serial dilution in culture medium to create a range of desired concentrations (e.g., 8-10 concentrations, from 0.01 µM to 100 µM). Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and fit the data using a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[9][10]
This protocol determines the affinity of a compound for a specific receptor target.[11][12][13]
-
Membrane Preparation: Homogenize cultured cells or tissue expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in an assay binding buffer. Determine the protein concentration using a BCA assay.[11]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 10-50 µg protein), a fixed concentration of a specific radioligand (e.g., at its Kd value), and a range of concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[11]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester to trap the membranes with bound radioligand. Wash the filters multiple times with ice-cold wash buffer.[11][14]
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from total binding. Plot the percentage of specific binding against the log of the test compound concentration. Calculate the IC50 from the resulting competition curve and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes.
Caption: Experimental workflow for IC50 determination using an MTT assay.
Indole alkaloids are known to interact with numerous signaling pathways, with the Mitogen-Activated Protein Kinase (MAPK) pathway being a significant target, particularly in the context of cancer therapeutics.[5][15] A primary hypothesis for this compound could be its potential modulation of this pathway.
Caption: Hypothetical modulation of the MAPK/ERK signaling pathway.
References
- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and analgesic monoterpenoid indole alkaloids of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical constituents of Kopsia officinalis and their antagonizing high glucose-evoked podocyte injury activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole Alkaloids with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Review of 11,12-De(methylenedioxy)danuphylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-De(methylenedioxy)danuphylline is a naturally occurring indole alkaloid that has been isolated from the leaves and stems of Kopsia officinalis. This plant genus is known for producing a diverse array of monoterpenoid indole alkaloids with various biological activities. The structural elucidation and initial biological screening of this compound were first reported in a 2017 study by Wang et al. published in Fitoterapia. This review synthesizes the available information on this compound, focusing on its chemical properties, isolation, and preliminary biological assessment.
Chemical Structure and Properties
This compound is characterized by a complex polycyclic structure typical of indole alkaloids. Its systematic name indicates the absence of a methylenedioxy group at the 11 and 12 positions when compared to a parent compound, danuphylline. The precise structural details and stereochemistry were determined through spectroscopic analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₇NO₆ | [Vendor Data] |
| Molecular Weight | 425.47 g/mol | [Vendor Data] |
| CAS Number | 888482-17-5 | [Vendor Data] |
| Appearance | Crystalline solid | [Vendor Data] |
| Source | Branches, leaves, and stems of Kopsia officinalis | Wang ZW, et al. (2017) |
Experimental Protocols
Isolation of this compound
The isolation of this compound from Kopsia officinalis involves standard phytochemical extraction and purification techniques. While the complete, detailed protocol is contained within the primary literature, a general workflow can be inferred.
Diagram 1: General Experimental Workflow for Isolation
Caption: Generalized workflow for the isolation of indole alkaloids from plant material.
The process begins with the collection and drying of the plant material, followed by extraction with an organic solvent. The crude extract is then subjected to a series of chromatographic separations to isolate the individual alkaloid components, including this compound.
Structural Elucidation
The definitive structure of this compound was established using a combination of spectroscopic methods.
Table 2: Spectroscopic Data for Structural Elucidation
| Technique | Key Findings |
| ¹H NMR | Data provides information on the number and connectivity of protons. |
| ¹³C NMR | Reveals the carbon skeleton of the molecule. |
| Mass Spectrometry | Determines the molecular weight and elemental composition. |
| 2D NMR (COSY, HMBC, HSQC) | Establishes the detailed connectivity and spatial relationships within the molecule. |
Note: The specific spectral data (chemical shifts, coupling constants) are detailed in the primary publication by Wang et al. (2017).
Biological Activity
The initial biological evaluation of this compound, as reported in the discovery paper, focused on its potential inhibitory effects on α-glucosidase. This enzyme is a target in the management of type 2 diabetes.
Table 3: In Vitro Biological Activity of this compound
| Assay | Target | Result |
| Enzyme Inhibition | α-glucosidase | Data on inhibitory activity is available in the primary literature. |
Further studies on other alkaloids isolated from Kopsia officinalis have revealed a range of biological activities, including cytotoxic and anti-inflammatory effects. However, specific data for this compound in these areas has not been made publicly available beyond the initial report.
Signaling Pathways and Mechanism of Action
Currently, there is no published information regarding the specific signaling pathways modulated by this compound or its detailed mechanism of action. The preliminary screening against α-glucosidase suggests a potential role in carbohydrate metabolism, but further research is required to confirm this and to explore other potential biological targets.
Diagram 2: Hypothesized Target Interaction
Caption: Postulated interaction of this compound with α-glucosidase.
Conclusion and Future Directions
This compound is a structurally interesting indole alkaloid from Kopsia officinalis. The foundational work by Wang et al. has provided its structural characterization and an initial glimpse into its bioactivity. However, to fully understand its potential for drug development, further research is necessary. Key areas for future investigation include:
-
Comprehensive Biological Screening: Evaluating the compound against a wider range of biological targets, including cancer cell lines and inflammatory pathways, given the known activities of other Kopsia alkaloids.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which it exerts any observed biological effects.
-
Synthesis and Analogue Development: Developing a synthetic route to enable the production of larger quantities for further study and the creation of analogues to explore structure-activity relationships.
The information presented in this review is based on the currently accessible literature. A full, in-depth analysis requires access to the primary publication, which contains the detailed experimental data.
An In-depth Technical Guide to 11,12-De(methylenedioxy)danuphylline (CAS Number: 888482-17-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-De(methylenedioxy)danuphylline is a novel, naturally occurring indole alkaloid.[1][2] It was first isolated from the leaves and stems of Kopsia officinalis, a plant belonging to the Apocynaceae family, which is known for producing a diverse range of bioactive alkaloids.[1][2][3] The identification of this compound has contributed to the expanding chemical library of Kopsia alkaloids, which are of significant interest to the pharmaceutical and medicinal chemistry communities due to the varied biological activities exhibited by other members of this class. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its chemical properties, isolation, and structural elucidation.
Chemical and Physical Properties
This compound is a crystalline solid.[4] The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that there are conflicting reports regarding its molecular formula, which may be due to variations in mass spectrometry interpretation or the presence of different adducts.
| Property | Value | Source |
| CAS Number | 888482-17-5 | [4] |
| Molecular Formula | C24H27NO6 or C23H26N2O6 | [1] |
| Molecular Weight | 425.47 g/mol | [1] |
| Appearance | Crystalline solid | [4] |
| Source | Branches of Kopsia officinalis | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Experimental Protocols
Isolation and Purification
The isolation of this compound was first described by Wang ZW, et al. in 2017. The general procedure for the extraction and purification of alkaloids from Kopsia officinalis involves the following steps:
-
Extraction: The air-dried and powdered leaves and stems of Kopsia officinalis are extracted with an organic solvent, typically methanol or ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the plant material.
-
Acid-Base Partitioning: The resulting crude extract is then subjected to an acid-base partitioning procedure to separate the alkaloids from other plant constituents. The extract is typically dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. The acidic solution is then washed with a non-polar organic solvent (e.g., petroleum ether) to remove neutral and acidic compounds. Subsequently, the pH of the aqueous layer is adjusted to be basic (e.g., with ammonia), which deprotonates the alkaloids, making them soluble in organic solvents again. The alkaloids are then extracted into a water-immiscible organic solvent like chloroform or dichloromethane.
-
Chromatographic Separation: The crude alkaloid mixture is then subjected to a series of chromatographic techniques for separation and purification. This typically involves:
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, chloroform, or methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC, often with a C18 reversed-phase column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, sometimes with the addition of a modifier like trifluoroacetic acid (TFA).
-
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques. The following table summarizes the key spectroscopic data reported for the compound.
| Spectroscopic Technique | Key Findings |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and elemental composition of the molecule, leading to the proposed molecular formula. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the number of different types of carbon atoms and their chemical environment. |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule, such as carbonyl groups (C=O) and N-H bonds. |
| Ultraviolet (UV) Spectroscopy | Provides information about the electronic transitions within the molecule, often indicative of the chromophore system. |
Note: The detailed, specific chemical shifts and coupling constants from the original research paper are necessary for a complete analysis and are not fully available in the public domain at the time of this writing.
Biological Activity and Mechanism of Action
Currently, there is limited information available on the biological activity of this compound. In the initial study by Wang ZW, et al. (2017), the compound, along with other newly isolated alkaloids from Kopsia officinalis, was evaluated for its inhibitory effects on α-glucosidase.[5] However, none of the tested compounds, including this compound, showed significant activity, with IC50 values far exceeding 50 μM.[5]
To date, no other biological activities or studies on the mechanism of action or signaling pathways of this compound have been reported in the scientific literature. The broader Kopsia genus is known for producing alkaloids with a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.[3] Further research is warranted to explore the potential biological profile of this specific alkaloid.
Synthesis
As of the current date, there are no published reports detailing the total synthesis of this compound. The compound is currently only accessible through isolation from its natural source, Kopsia officinalis. The development of a synthetic route would be a valuable contribution to the field, enabling further biological evaluation and structure-activity relationship studies.
Visualizations
Experimental Workflow: Isolation and Characterization
Caption: Workflow for the isolation and characterization of this compound.
Conclusion and Future Directions
This compound is a recently discovered indole alkaloid from Kopsia officinalis. While its chemical structure has been elucidated through spectroscopic methods, a comprehensive understanding of its biological properties remains elusive. The initial screening for α-glucosidase inhibitory activity yielded negative results, highlighting the need for broader pharmacological investigations.
Future research efforts should focus on:
-
Broad-Spectrum Biological Screening: Evaluating the compound against a diverse range of biological targets, including cancer cell lines, microbial strains, and inflammatory pathways, to uncover any potential therapeutic applications.
-
Total Synthesis: Developing a robust and efficient total synthesis of this compound to provide a scalable source of the compound for further research and to enable the synthesis of analogs for structure-activity relationship studies.
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate the underlying mechanism of action and identify the molecular targets and signaling pathways involved.
This technical guide serves as a summary of the current knowledge on this compound and aims to provide a foundation for future scientific inquiry into this novel natural product.
References
- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS 888482-17-5 | ScreenLib [screenlib.com]
- 5. Three novel indole alkaloids from Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 11,12-De(methylenedioxy)danuphylline
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,12-De(methylenedioxy)danuphylline is a member of the complex family of Kopsia indole alkaloids, which are of significant interest to the scientific community due to their intricate molecular architectures and potential biological activities. While a specific total synthesis of this compound has not been reported in the peer-reviewed literature, this document provides a comprehensive, proposed synthetic strategy based on established methodologies for the synthesis of structurally related Kopsia alkaloids, such as aspidofractinine. The following application notes and protocols are designed to serve as a detailed guide for researchers aiming to synthesize this and other related aspidofractinine-type alkaloids. The protocols provided are illustrative and may require optimization for the specific substrate.
Introduction
The aspidofractinine alkaloid family, isolated from plants of the Kopsia genus, is characterized by a highly caged, pentacyclic carbon skeleton. The synthesis of these molecules represents a significant challenge in organic chemistry and has been the subject of numerous research efforts. These endeavors have led to the development of innovative synthetic strategies for the construction of their complex frameworks. This document outlines a hypothetical, yet plausible, multi-step total synthesis of this compound, leveraging key reactions such as the Diels-Alder cycloaddition and intramolecular cyclizations, which are hallmarks in the synthesis of related natural products.
Proposed Synthetic Strategy
The proposed retrosynthetic analysis for this compound reveals a strategy centered on the late-stage formation of the characteristic bridged ring system from a functionalized indole precursor. The overall synthetic workflow is depicted below.
Caption: A generalized workflow for the proposed synthesis of this compound.
The forward synthesis would commence with a suitably substituted indole derivative, which undergoes functionalization to install the necessary appendages for the key cycloaddition reaction. A pivotal Diels-Alder reaction would then be employed to construct the core polycyclic system. Subsequent intramolecular cyclization reactions would forge the final caged structure, followed by necessary functional group interconversions to yield the target molecule.
Experimental Protocols
The following are detailed, representative protocols for the key transformations in the proposed synthesis of this compound.
Protocol 1: Synthesis of the Diels-Alder Precursor
This protocol describes the preparation of a functionalized indole diene, a crucial intermediate for the key cycloaddition step.
Materials:
-
Substituted indole
-
Acrolein
-
Piperidine
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a solution of the substituted indole (1.0 eq) in anhydrous toluene (0.2 M) under an argon atmosphere, add piperidine (0.1 eq).
-
Cool the reaction mixture to 0 °C and add acrolein (1.2 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diene precursor.
Protocol 2: Key Diels-Alder Cycloaddition
This protocol details the Lewis acid-catalyzed Diels-Alder reaction to form the core polycyclic structure.
Materials:
-
Indole diene precursor (from Protocol 1)
-
N-Phenylmaleimide (dienophile)
-
Zinc Chloride (Lewis acid), anhydrous
-
Anhydrous Dichloromethane
-
Saturated aqueous Sodium Bicarbonate
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a solution of the indole diene (1.0 eq) and N-phenylmaleimide (1.1 eq) in anhydrous dichloromethane (0.1 M) under an argon atmosphere, add anhydrous zinc chloride (1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the formation of the cycloadduct by TLC and LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the Diels-Alder adduct.
Protocol 3: Intramolecular Cyclization and Final Elaboration
This protocol outlines a representative intramolecular cyclization to form the characteristic bridged system, followed by final modifications. The specific conditions for this step are highly substrate-dependent and would require significant optimization.
Materials:
-
Diels-Alder adduct (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Sodium borohydride
-
Anhydrous Methanol
-
Anhydrous Dichloromethane
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Dissolve the Diels-Alder adduct (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid (10:1 v/v, 0.05 M).
-
Stir the reaction at reflux for 6 hours, monitoring by TLC for the formation of the cyclized product.
-
Cool the reaction to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 25 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Dissolve the crude intermediate in anhydrous methanol (0.1 M) and cool to 0 °C.
-
Add sodium borohydride (3.0 eq) portion-wise and stir for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the final product by preparative HPLC to obtain this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for the proposed synthetic sequence. These values are based on typical yields for similar reactions reported in the literature for the synthesis of related Kopsia alkaloids and should be considered as targets for optimization.
| Step No. | Reaction | Starting Material | Product | Hypothetical Yield (%) | Purity (%) |
| 1 | Indole Functionalization | Substituted Indole | Diene Precursor | 75 | >95 |
| 2 | Diels-Alder Cycloaddition | Diene Precursor | Polycyclic Adduct | 60 | >90 |
| 3 | Intramolecular Cyclization | Polycyclic Adduct | Bridged Intermediate | 45 | >90 |
| 4 | Final Reduction | Bridged Intermediate | Target Molecule | 80 | >98 |
| Overall | Total Synthesis | Substituted Indole | This compound | 16.2 | >98 |
Signaling Pathway Context
While the specific biological targets of this compound are not well-defined, many indole alkaloids are known to interact with various receptors and signaling pathways in the central nervous system. The synthesis of this compound and its analogs would enable further investigation into their pharmacological properties. A generalized diagram of how such a compound might be evaluated in a drug discovery context is presented below.
Caption: A simplified logical flow from synthesis to preclinical evaluation for a novel compound.
Conclusion
The synthesis of complex natural products like this compound is a challenging yet rewarding endeavor. The protocols and strategies outlined in this document, based on established literature for related Kopsia alkaloids, provide a solid foundation for researchers to embark on the synthesis of this and other aspidofractinine-type molecules. Successful synthesis will not only be a testament to synthetic prowess but will also provide valuable material for biological and pharmacological investigations, potentially leading to new therapeutic agents. It is imperative to note that the provided protocols are illustrative and will require adaptation and optimization for successful implementation.
Application Notes & Protocols for the Analysis of 11,12-De(methylenedioxy)danuphylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-De(methylenedioxy)danuphylline is an indole alkaloid that has been isolated from the leaves and stems of Kopsia officinalis.[1][2] As a member of the danuphylline class of alkaloids, its unique structure warrants specific and sensitive analytical methods for its detection, quantification, and characterization in various matrices.[2] This document provides detailed application notes and protocols for the analysis of this compound, drawing upon established methods for related indole alkaloids and similar compounds. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) for quantification and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and sensitive quantification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₆N₂O₆ | [3] |
| Molecular Weight | 426.5 g/mol | [3] |
| CAS Number | 888482-17-5 | [3][4] |
| Class | Indole Alkaloid | [1][2] |
| Source | Kopsia officinalis | [1][2][5] |
Application Note 1: Quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in bulk material and simple formulations. The methodology is adapted from established protocols for the analysis of other xanthine derivatives.[6][7][8]
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Orthophosphoric acid
-
Purified water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm)
-
This compound reference standard
2. Chromatographic Conditions: A summary of the optimized chromatographic conditions is provided below.
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Ammonium Acetate Buffer (pH 5.0) (50:50, v/v) |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 274 nm (based on typical xanthine derivative absorbance) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
3. Preparation of Solutions:
-
Buffer Preparation: Prepare a 25 mM ammonium acetate solution and adjust the pH to 5.0 with dilute orthophosphoric acid.
-
Mobile Phase Preparation: Mix the buffer and acetonitrile in a 50:50 ratio. Degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
4. Sample Preparation (from plant extract):
-
Accurately weigh the dried plant extract.
-
Perform extraction with methanol using sonication for 30 minutes.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
5. Calibration and Quantification:
-
Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC.
Application Note 2: Identification and Sensitive Quantification of this compound and its Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of this compound in complex biological matrices such as plasma and urine, a more sensitive and selective method like LC-MS/MS is required. This method allows for the identification of the parent compound and its potential metabolites.
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole or ion trap mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Purified water (LC-MS grade).
-
Solid-phase extraction (SPE) cartridges.
-
This compound reference standard.
-
Internal standard (IS), e.g., a structurally related alkaloid not present in the sample.
2. LC-MS/MS Conditions: The following table summarizes the starting conditions for method development.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
3. MRM Transitions: The MRM transitions need to be optimized by infusing the standard solution of this compound into the mass spectrometer. A hypothetical precursor ion and potential product ions are listed below for initial method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 427.2 [M+H]⁺ | To be determined | To be determined |
| Internal Standard (IS) | To be determined | To be determined | To be determined |
4. Sample Preparation (from plasma/urine):
-
Protein Precipitation (for plasma): Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge. Collect the supernatant.
-
Solid-Phase Extraction (SPE): Condition the SPE cartridge. Load the pre-treated sample. Wash the cartridge to remove interferences. Elute the analyte with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
5. Data Analysis:
-
Identify the parent compound and its metabolites based on their retention times and mass fragmentation patterns.
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Logical Flow for Metabolite Identification
Caption: Logical workflow for the identification of metabolites of this compound.
Structural Elucidation by Spectroscopic Methods
The initial characterization of this compound was performed using a combination of spectroscopic techniques.[5][9] These methods are crucial for confirming the identity and structure of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for elucidating the complex ring structure and stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass and elemental composition, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophores present in the structure.
Summary of Analytical Methods
| Analytical Technique | Application | Key Parameters |
| RP-HPLC-UV | Quantification in bulk and simple formulations | C18 column, Acetonitrile/Buffer mobile phase, UV detection at 274 nm |
| LC-MS/MS | Identification and quantification in biological matrices | ESI+, MRM mode, Gradient elution |
| NMR Spectroscopy | Structural elucidation and confirmation | 1D and 2D experiments |
| HRMS | Accurate mass and molecular formula determination | ESI or other soft ionization techniques |
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the analysis of this compound. The RP-HPLC-UV method is suitable for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for pharmacokinetic and metabolism studies. The spectroscopic methods remain the gold standard for unequivocal structural identification. These protocols can be adapted and validated by researchers for their specific applications in the study of this novel indole alkaloid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catharanthine Tartrate | CAS:2648-21-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | 888482-17-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric and Reversed-Phase High-Performance Liquid Chromatographic Method for the Determination of Doxophylline in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC Analysis of 11,12-De(methylenedioxy)danuphylline
Introduction
11,12-De(methylenedioxy)danuphylline is an indole alkaloid identified in plants of the Kopsia genus[1][2][3][4]. As a complex secondary metabolite, its quantification and purification are essential for phytochemical studies, drug discovery, and quality control of herbal preparations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds. While a specific, standardized HPLC method for this compound is not widely published, methods for the analysis of other alkaloids, particularly steroidal and indole alkaloids from plant extracts, provide a strong basis for developing a robust analytical protocol. This document outlines a general HPLC method suitable for the analysis of this compound, based on established principles for alkaloid separation.
The development of an effective HPLC method for alkaloids often involves reversed-phase chromatography, utilizing a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile or methanol) and an aqueous buffer[5][6]. The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution for ionizable compounds like alkaloids.
Quantitative Data Summary
The following tables summarize typical parameters for the HPLC analysis of alkaloids, which can be adapted for this compound.
Table 1: HPLC Chromatographic Conditions for Alkaloid Analysis
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[7] |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile or Methanol |
| Gradient Elution | Start with a lower percentage of organic phase (e.g., 10-20% B), increasing to a higher percentage (e.g., 80-90% B) over 20-40 minutes to elute compounds with varying polarities. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Detector | PDA/UV Detector |
| Detection Wavelength | 210 - 280 nm (scan for optimal wavelength) |
Table 2: Method Validation Parameters for Alkaloid Analysis
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Precision (%RSD) | < 2% for intra-day and inter-day |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
Experimental Protocols
The following protocols provide a detailed methodology for the HPLC analysis of this compound.
1. Standard Solution Preparation
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve the standard in 1 mL of HPLC-grade methanol or acetonitrile to prepare a stock solution of 1 mg/mL.
-
Sonication may be used to ensure complete dissolution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
2. Sample Preparation (from Plant Material)
-
Dry the plant material (e.g., leaves or stems of Kopsia sp.) at 40-50 °C and grind it into a fine powder.
-
Accurately weigh 1 g of the powdered plant material.
-
Perform extraction using an appropriate solvent such as methanol or ethanol. This can be done through maceration, soxhlet extraction, or ultrasonic-assisted extraction.
-
For ultrasonic-assisted extraction, add 20 mL of methanol to the plant powder, and sonicate for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.
3. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration to establish a calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, run a wash cycle to prevent carryover.
-
Monitor the separation at a suitable UV wavelength, which can be determined by running a PDA scan of the analyte.
4. Data Analysis
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Create a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
The following diagrams illustrate the key workflows and relationships in the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Caption: Logical relationships in HPLC method development for alkaloid analysis.
References
Application Notes and Protocols for NMR Spectroscopy of Novel Heterocyclic Compounds: A Case Study Approach for 11,12-De(methylenedioxy)danuphylline
Audience: Researchers, scientists, and drug development professionals.
Note: A comprehensive search of scientific databases indicates that specific experimental NMR data for "11,12-De(methylenedioxy)danuphylline" is not publicly available at this time. The following application note, therefore, provides a generalized, robust protocol for the structural elucidation of this and similar novel heterocyclic compounds using modern NMR spectroscopy. The data presented is illustrative and based on chemically similar structures.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in drug discovery and development for the unambiguous determination of molecular structure.[1][2][3][4][5] For novel compounds such as this compound, a full suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals, confirm connectivity, and establish stereochemistry.
This document outlines the standard operating procedures for acquiring and interpreting NMR data for a novel heterocyclic compound. It details the experimental workflow, from sample preparation to the application of various NMR techniques essential for complete structural assignment.
Hypothetical NMR Data Presentation
The following tables represent hypothetical ¹H and ¹³C NMR data for the core danuphylline scaffold, illustrating how quantitative results should be structured for clear interpretation.
Disclaimer: The following data is for illustrative purposes only and does not represent experimentally verified values for this compound.
Table 1: Illustrative ¹H NMR Data (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.85 | d | 8.0 |
| H-2 | 7.21 | t | 7.5 |
| H-3 | 7.35 | t | 7.8 |
| H-4 | 8.10 | d | 8.2 |
| H-5 | 4.50 | dd | 12.0, 4.5 |
| H-6a | 2.10 | m | |
| H-6b | 1.95 | m | |
| H-7 | 3.80 | s | |
| H-9 | 7.50 | s | |
| N-CH₃ | 3.65 | s |
Table 2: Illustrative ¹³C NMR Data (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 128.5 |
| C-2 | 122.0 |
| C-3 | 125.8 |
| C-4 | 130.2 |
| C-4a | 135.5 |
| C-4b | 120.1 |
| C-5 | 55.4 |
| C-6 | 28.9 |
| C-7 | 168.0 (C=O) |
| C-9 | 145.3 |
| C-10a | 148.1 |
| C-10b | 115.6 |
| C-12a | 150.2 |
| C-12b | 142.8 |
| N-CH₃ | 40.1 |
Experimental Protocols
A systematic approach involving multiple NMR experiments is crucial for the structural elucidation of a novel compound.[6][7]
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the purified compound. Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the compound's solubility and should not have signals that overlap with key resonances of the analyte.
-
Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shift scale (δ = 0.00 ppm).
-
Filtration and Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional): For sensitive experiments like NOESY or for compounds prone to oxidation, the sample can be degassed by several freeze-pump-thaw cycles.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly useful when dealing with small sample quantities.[7]
-
¹H NMR (Proton): This is the initial and most fundamental experiment. It provides information on the number of different types of protons, their chemical environment, and their coupling patterns.
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for sufficient signal-to-noise.
-
-
¹³C NMR (Carbon): This experiment identifies all unique carbon atoms in the molecule.
-
Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).
-
Spectral Width: ~240 ppm (centered around 120 ppm).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups.
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.
-
DEPT-90: Only CH signals are observed.
-
-
2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. It is essential for tracing out spin systems within the molecule.[8]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹JCH). It is a highly sensitive method for assigning carbon signals based on their attached, already-assigned protons.[8][9]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH). It is critical for connecting different spin systems and identifying quaternary carbons.[10]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It is crucial for determining the relative stereochemistry and 3D conformation of the molecule.
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of experiments and data analysis in NMR-based structure elucidation.
Caption: General workflow for NMR-based structure elucidation.
Caption: Logical relationships of key 2D NMR experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 5. azooptics.com [azooptics.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assays for 11,12-De(methylenedioxy)danuphylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-De(methylenedioxy)danuphylline is a monoterpene indole alkaloid that has been isolated from plants of the Kopsia genus, specifically Kopsia officinalis.[1][2] Alkaloids from the Kopsia genus are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, cytotoxic, and anti-manic properties.[2][3] Structurally related indole alkaloids, such as coronaridine congeners, have been shown to inhibit human α3β4 nicotinic acetylcholine receptors.[4] Given the biological activities of related compounds, this compound is a promising candidate for further pharmacological investigation.
These application notes provide detailed protocols for a panel of in vitro assays to characterize the potential biological activities of this compound. The proposed assays will investigate its potential as a nicotinic acetylcholine receptor inhibitor, a cytotoxic agent against cancer cell lines, and an anti-inflammatory agent.
Data Presentation: Hypothetical In Vitro Assay Results
The following tables are templates for presenting quantitative data obtained from the described in vitro assays.
Table 1: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity
| Compound | Subtype | IC50 (µM) |
| This compound | α3β4 | |
| This compound | α4β2 | |
| This compound | α7 | |
| Positive Control (e.g., Mecamylamine) | α3β4 |
Table 2: Cytotoxicity in Human Cancer Cell Lines (72-hour incubation)
| Compound | Cell Line | IC50 (µM) |
| This compound | A549 (Lung Carcinoma) | |
| This compound | MCF-7 (Breast Adenocarcinoma) | |
| This compound | HeLa (Cervical Adenocarcinoma) | |
| This compound | P-388 (Murine Leukemia) | |
| Positive Control (e.g., Doxorubicin) | A549 |
Table 3: Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | NO Inhibition (%) | IC50 (µM) |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| Positive Control (e.g., Dexamethasone) | 10 |
Experimental Protocols
Protocol 1: Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for different nAChR subtypes.
Materials:
-
Cell membranes expressing human α3β4, α4β2, or α7 nAChR subtypes
-
Radioligand (e.g., [³H]Epibatidine)
-
This compound
-
Positive control (e.g., Mecamylamine)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and the positive control in binding buffer.
-
In a 96-well plate, add 50 µL of diluted compound, 50 µL of radioligand at a final concentration equal to its Kd, and 100 µL of cell membrane preparation.
-
For non-specific binding, use a high concentration of a known nAChR ligand (e.g., nicotine).
-
Incubate the plate at room temperature for 2-3 hours with gentle agitation.
-
Following incubation, rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Caption: Hypothetical nAChR signaling pathway.
Protocol 2: MTT Cytotoxicity Assay
Objective: To evaluate the cytotoxic effects of this compound on various human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, P-388)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Positive control (e.g., Doxorubicin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound and the positive control in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only as a negative control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 3: Nitric Oxide (NO) Inhibition Assay
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Positive control (e.g., Dexamethasone)
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or the positive control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control group.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Briefly, add 50 µL of Sulfanilamide solution to 50 µL of supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value.
-
A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.
Caption: Workflow for the NO inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coronaridine | CAS:467-77-6 | Manufacturer ChemFaces [chemfaces.com]
Unveiling the Potential of 11,12-De(methylenedioxy)danuphylline for Neuroreceptor Binding Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-De(methylenedioxy)danuphylline is an indole alkaloid isolated from the leaves and stems of Kopsia officinalis, a plant known for producing a diverse array of bioactive compounds.[1][2] While the broader class of indole alkaloids has been recognized for its wide range of pharmacological activities, including interactions with the central nervous system, specific data on the neuroreceptor binding profile of this compound is not yet available in the public domain.[3] Alkaloids from the Kopsia genus have been investigated for various therapeutic properties, such as anti-inflammatory, analgesic, and anti-manic effects, suggesting potential interactions with neurological pathways.[4][5]
This document provides a generalized framework for researchers interested in investigating the neuroreceptor binding characteristics of novel compounds like this compound. The following application notes and protocols are designed to serve as a comprehensive guide for conducting initial screening and characterization of its potential as a modulator of neuroreceptor activity.
Quantitative Data Summary
As of the latest literature review, no quantitative neuroreceptor binding data for this compound has been published. To facilitate future research and data organization, a template table is provided below for summarizing experimental findings.
Table 1: Neuroreceptor Binding Affinity of this compound (Template)
| Target Receptor | Radioligand | Test Compound Concentration Range (nM) | Ki (nM) | Hill Slope | Reference |
| e.g., Serotonin 5-HT2A | [3H]Ketanserin | 0.1 - 10,000 | Data to be determined | Data to be determined | [Your Study] |
| e.g., Dopamine D2 | [3H]Raclopride | 0.1 - 10,000 | Data to be determined | Data to be determined | [Your Study] |
| e.g., µ-Opioid Receptor | [3H]DAMGO | 0.1 - 10,000 | Data to be determined | Data to be determined | [Your Study] |
Experimental Protocols
The following is a detailed, generalized protocol for conducting a competitive radioligand binding assay, a standard method for determining the affinity of a test compound for a specific neuroreceptor.
Protocol: In Vitro Radioligand Binding Assay
1. Objective: To determine the binding affinity (Ki) of this compound for a specific neuroreceptor using a competitive binding assay with a known radioligand.
2. Materials:
-
Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO).
-
Receptor Source: Cell membranes expressing the target neuroreceptor (e.g., from recombinant cell lines or brain tissue homogenates).
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]Ketanserin for 5-HT2A receptors).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor (e.g., unlabeled Ketanserin).
-
Assay Buffer: Appropriate buffer for the specific receptor (e.g., Tris-HCl buffer with physiological pH and salt concentrations).
-
Scintillation Cocktail: For detection of radioactivity.
-
96-well Filter Plates: With glass fiber filters.
-
Multi-well Plate Harvester.
-
Liquid Scintillation Counter.
3. Methods:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and create a serial dilution series to cover a wide concentration range (e.g., from 1 pM to 100 µM).
-
Dilute the receptor membrane preparation in ice-cold assay buffer to the desired concentration.
-
Prepare the radioligand solution in assay buffer at a concentration typically at or below its Kd value.
-
Prepare the non-specific binding control solution at a concentration at least 100-fold higher than the Kd of the unlabeled ligand.
-
-
Assay Procedure:
-
To each well of the 96-well filter plate, add in the following order:
-
Assay buffer.
-
Either the test compound (at various concentrations), the non-specific binding control, or buffer (for total binding).
-
Radioligand solution.
-
Receptor membrane preparation.
-
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry.
-
Add scintillation cocktail to each filter.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competing ligand).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway
Given that many indole alkaloids interact with G-protein coupled receptors (GPCRs), the following diagram illustrates a generic GPCR signaling pathway that could be investigated if this compound is found to bind to such a receptor.
Caption: A generic G-protein coupled receptor (GPCR) signaling pathway.
Conclusion
While the specific neuropharmacological profile of this compound remains to be elucidated, its structural classification as an indole alkaloid from a medicinally relevant plant genus makes it a compound of interest for neuroreceptor binding studies. The protocols and frameworks provided here offer a starting point for researchers to systematically investigate its potential interactions with various neuroreceptors and to contribute valuable data to the field of neuropharmacology and drug discovery. Future studies are warranted to explore the binding affinities and functional activities of this and other related alkaloids from Kopsia officinalis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cytotoxicity Assays of Novel Indole Alkaloids
Disclaimer: Extensive literature searches did not yield any published studies reporting cytotoxicity assays specifically for 11,12-De(methylenedioxy)danuphylline . The foundational paper describing its isolation from Kopsia officinalis evaluated its effect on α-glucosidase, not on cancer cell cytotoxicity[1].
Therefore, the following application notes and protocols are provided as a representative guide for researchers interested in evaluating the cytotoxicity of novel indole alkaloids, such as this compound. The methodologies are based on established protocols for similar compounds isolated from the Kopsia genus.
Application Notes
Introduction
Indole alkaloids isolated from plants of the Kopsia genus have demonstrated significant cytotoxic potential against various cancer cell lines. This document outlines the procedures for determining the in vitro cytotoxicity of a novel indole alkaloid, exemplified here as "Compound X" (representing this compound), using a standard colorimetric cell viability assay (MTT). These protocols are intended for researchers in oncology, pharmacology, and drug discovery.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. This can be quantified by dissolving the formazan crystals in a suitable solvent and measuring the absorbance at a specific wavelength (typically 570 nm).
Experimental Design Considerations
-
Cell Line Selection: A panel of cancer cell lines from different tissue origins (e.g., lung, breast, colon) should be used to assess the breadth of cytotoxic activity. It is also recommended to include a non-cancerous cell line to evaluate selectivity.
-
Concentration Range: A broad range of concentrations for the test compound should be used to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). A logarithmic serial dilution is typically employed.
-
Controls:
-
Negative Control: Cells treated with vehicle (e.g., DMSO) only.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to ensure the assay is performing correctly.
-
Blank: Medium only (no cells) to subtract background absorbance.
-
-
Replicates: All experiments should be performed in at least triplicate to ensure statistical validity.
Quantitative Data Summary (Hypothetical)
The following table represents a hypothetical data summary for the cytotoxicity of a novel indole alkaloid ("Compound X") against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 22.5 ± 2.1 |
| HCT116 | Colon Carcinoma | 18.9 ± 1.5 |
| HeLa | Cervical Carcinoma | 25.1 ± 2.9 |
| HEK293 | Normal Embryonic Kidney | > 100 |
Data is hypothetical and for illustrative purposes only.
Detailed Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Lines: A549, MCF-7, HCT116, HeLa, and HEK293.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
2. Preparation of Test Compound
-
Prepare a 10 mM stock solution of "Compound X" in sterile DMSO.
-
Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
3. MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well flat-bottom plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of "Compound X" (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Include wells for negative (vehicle control) and positive controls.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizations
Caption: Workflow for determining the cytotoxicity of a novel compound using the MTT assay.
Caption: Hypothetical signaling pathway for Compound X-induced apoptosis in cancer cells.
References
11,12-De(methylenedioxy)danuphylline: A Potential but Uncharacterized Neuromodulatory Agent
Application Notes
Introduction
11,12-De(methylenedioxy)danuphylline is a structurally complex indole alkaloid that has been isolated from the leaves and stems of Kopsia officinalis, a plant belonging to the Apocynaceae family. The Kopsia genus is a rich source of monoterpenoid indole alkaloids, a class of compounds known to exhibit a wide array of biological activities. While the broad pharmacological potential of Kopsia alkaloids has been noted, including anti-inflammatory, analgesic, and acetylcholinesterase inhibitory effects, specific neuropharmacological data for this compound is not currently available in peer-reviewed scientific literature.
Current State of Research
As of the latest literature review, there are no published studies detailing the specific interactions of this compound with neuronal receptors, ion channels, or enzymes. Consequently, quantitative data regarding its binding affinity (Kᵢ), potency (IC₅₀/EC₅₀), or efficacy in functional neuropharmacological assays are absent. The initial reports of its isolation focus on its structure elucidation and do not provide an in-depth characterization of its biological activity.
In the context of the study where this compound was first described, a different co-isolated compound, (-)-12-methoxykopsinaline, was reported to exhibit antimanic-like effects in a Drosophila model. This finding suggests that alkaloids from Kopsia officinalis may possess neuromodulatory properties, and by extension, warrants future investigation into the neuropharmacological profile of this compound. However, it is crucial to note that no such activity has been experimentally demonstrated for this compound itself.
Potential as a Research Tool
Given the structural features of this compound as an indole alkaloid, it represents a candidate for screening in various neuropharmacological assays. Its complex scaffold could provide novel interactions with central nervous system targets. Researchers in drug discovery and neuropharmacology may consider this compound for:
-
High-throughput screening: To identify potential activity at a wide range of G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters.
-
Target identification studies: In the event of observed bioactivity, further studies to elucidate the specific molecular target(s) would be necessary.
-
Scaffold for medicinal chemistry: The core structure of this compound could serve as a starting point for the synthesis of novel derivatives with potentially enhanced or more specific neuropharmacological activities.
Data Presentation
Due to the absence of quantitative neuropharmacological data in the current literature, a data table cannot be provided at this time. Future research is required to generate such data.
Experimental Protocols
The lack of specific published neuropharmacological studies for this compound means that established, compound-specific protocols are not available. However, the following are generalizable protocols that could be adapted to investigate its potential neuropharmacological properties.
Protocol 1: General Radioligand Binding Assay for GPCRs
This protocol describes a general method to screen this compound for its ability to displace a radiolabeled ligand from a specific GPCR, which would indicate binding affinity.
-
Preparation of Cell Membranes:
-
Culture cells expressing the GPCR of interest (e.g., HEK293 cells transfected with the human dopamine D2 receptor).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a known concentration of a suitable radioligand (e.g., [³H]spiperone for the D2 receptor).
-
Add varying concentrations of this compound (e.g., from 1 nM to 100 µM).
-
For non-specific binding determination, add a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol for the D2 receptor) to a set of wells.
-
Incubate the plate at an appropriate temperature and for a sufficient duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol, based on Ellman's method, can be used to determine if this compound inhibits the activity of acetylcholinesterase, an enzyme critical in cholinergic neurotransmission.
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Prepare a solution of acetylthiocholine iodide (ATCI), the substrate.
-
Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Prepare a stock solution of human recombinant AChE.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer.
-
Add the AChE enzyme solution.
-
Add the various concentrations of this compound and pre-incubate with the enzyme.
-
Add the DTNB solution.
-
Initiate the reaction by adding the ATCI substrate.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the concentration of this compound.
-
Calculate the IC₅₀ value using non-linear regression.
-
Visualizations
As there is no established signaling pathway or experimental workflow for this compound, a hypothetical workflow for its initial neuropharmacological screening is presented below.
Caption: A proposed workflow for the initial neuropharmacological characterization of this compound.
Disclaimer: The information provided is for research purposes only. This compound is a research chemical and should be handled by qualified professionals in a laboratory setting. Its toxicological and pharmacological properties in humans have not been determined.
Application Notes and Protocols for 11,12-De(methylenedioxy)danuphylline
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,12-De(methylenedioxy)danuphylline is a monoterpene indole alkaloid isolated from the leaves of Kopsia officinalis[1]. It belongs to the danuphylline class of alkaloids. To date, detailed experimental protocols and extensive biological activity data for this compound have not been published in peer-reviewed literature. This document provides a summary of the available information and presents a generalized protocol for the isolation and characterization of related Kopsia alkaloids. Additionally, a detailed experimental protocol for a biological assay performed on a co-isolated compound is included to serve as a methodological reference.
Introduction
This compound is a natural product identified as part of a phytochemical investigation of Kopsia officinalis, a plant species known for producing a diverse array of biologically active alkaloids[1]. While the precise biological function and pharmacological profile of this compound remain uncharacterized, alkaloids from the Kopsia genus have demonstrated a wide range of activities, including anti-inflammatory, analgesic, and cytotoxic effects.
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₂₄H₂₇NO₆ |
| Molecular Weight | 425.47 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. |
| Storage | Store at -20°C for long-term stability. |
Isolation and Characterization
While a specific, detailed protocol for the isolation of this compound is not available, a general workflow for the isolation of alkaloids from Kopsia species can be described.
Protocol: General Alkaloid Extraction from Kopsia Species
-
Extraction:
-
Air-dry and powder the leaves of Kopsia officinalis.
-
Macerate the powdered leaves in methanol at room temperature for 72 hours.
-
Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in 2% aqueous HCl and partition with ethyl acetate to remove neutral and acidic components.
-
Basify the aqueous layer to pH 9-10 with NH₄OH.
-
Extract the aqueous layer with dichloromethane to obtain the crude alkaloid fraction.
-
-
Chromatographic Separation:
-
Subject the crude alkaloid fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Monitor fractions by thin-layer chromatography (TLC).
-
Combine fractions containing compounds of interest and subject them to further purification by preparative high-performance liquid chromatography (HPLC).
-
-
Structural Elucidation:
-
Determine the structure of the purified compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).
-
Biological Activity and Experimental Protocols
There is no specific biological activity data or experimental protocols available for this compound in the public domain. However, a known compound, (-)-12-methoxykopsinaline, which was isolated from the same plant, has been shown to have antimanic effects. The following protocol is based on the assay used for this related compound and can serve as a starting point for evaluating the neuropharmacological activity of this compound.
Antimanic Activity Assay in Drosophila
This protocol describes a method to assess the potential of a compound to rescue a hyperactivity phenotype in a Drosophila model, which is indicative of antimanic activity.
Materials:
-
Drosophila melanogaster strain exhibiting a hyper-locomotor phenotype.
-
Standard Drosophila food.
-
This compound
-
Vehicle (e.g., 1% DMSO in sugar solution)
-
Locomotor activity monitoring system.
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Prepare serial dilutions of the stock solution to achieve the desired final concentrations in the fly food.
-
-
Fly Treatment:
-
Incorporate the compound solutions into the standard Drosophila food. A vehicle control group should also be prepared.
-
Transfer adult flies (e.g., 3-5 days old) to the vials containing the treated food.
-
Allow the flies to feed on the treated food for a specified period (e.g., 24-48 hours).
-
-
Locomotor Activity Assay:
-
Following the treatment period, transfer individual flies to the wells of the locomotor activity monitoring system.
-
Allow the flies to acclimate to the new environment for a short period.
-
Record the locomotor activity (e.g., number of line crossings) for a defined duration (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the average locomotor activity for each treatment group.
-
Normalize the data to the vehicle control group.
-
Plot the normalized activity against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using a suitable curve-fitting algorithm.
-
Expected Results:
A compound with antimanic potential would be expected to reduce the locomotor activity of the hyperactive flies in a dose-dependent manner. The IC₅₀ value provides a quantitative measure of the compound's potency. For reference, the co-isolated compound, (-)-12-methoxykopsinaline, displayed an IC₅₀ of 12.5 µg/ml in a similar assay[2].
Future Directions
The lack of biological data for this compound presents an opportunity for further research. Future studies should focus on:
-
Pharmacological Screening: Evaluating the compound in a broad range of in vitro and in vivo assays to identify its primary biological targets. Given the activities of other Kopsia alkaloids, screens for anti-inflammatory, analgesic, and anticancer activity would be a logical starting point.
-
Mechanism of Action Studies: Once a primary biological activity is identified, further experiments should be conducted to elucidate the underlying mechanism of action, including the identification of specific molecular targets and signaling pathways.
-
Synthesis: Development of a total synthesis route for this compound would enable the production of larger quantities for extensive biological evaluation and the generation of analogs for structure-activity relationship (SAR) studies.
Conclusion
This compound is a structurally interesting indole alkaloid from Kopsia officinalis. While its biological properties are currently unknown, the pharmacological profile of related compounds suggests it may possess valuable therapeutic potential. The protocols and information provided herein offer a framework for initiating the biological and pharmacological investigation of this novel natural product.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 11,12-De(methylenedioxy)danuphylline and Related Indole Alkaloids
Welcome to the technical support center for the synthesis of complex indole alkaloids like 11,12-De(methylenedioxy)danuphylline. While the total synthesis of this specific molecule is not widely published, the challenges encountered are common to the synthesis of other structurally complex alkaloids, such as those in the Aspidosperma and Daphniphyllum families. This guide provides troubleshooting advice and answers to frequently asked questions based on established synthetic strategies for these related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the pentacyclic core of danuphylline-like alkaloids?
A1: The main challenges in constructing the complex, sterically congested pentacyclic scaffold include:
-
Controlling Stereochemistry: Establishing the correct relative and absolute stereochemistry across multiple chiral centers is a significant hurdle.
-
Ring-Closing Reactions: Key cyclization steps, such as intramolecular Diels-Alder, aldol condensations, or transition-metal-catalyzed cross-couplings (e.g., Heck reaction), can be low-yielding or lead to undesired stereoisomers.[1][2][3]
-
Cascade Reactions: While efficient, developing and optimizing cascade reactions to form multiple rings in one pot is complex and highly sensitive to substrate and reaction conditions.[4][5]
-
Functional Group Compatibility: The starting materials and intermediates contain multiple functional groups that may require a robust protecting group strategy to avoid side reactions during the core assembly.[6]
Q2: My key cyclization reaction to form the pentacyclic core is failing or giving very low yields. What should I investigate first?
A2: Low efficiency in cascade or cyclization reactions for constructing polycyclic scaffolds can stem from several factors.[6] A systematic approach is crucial for troubleshooting.
-
Reagent and Substrate Purity: Ensure starting materials, especially the cyclization precursor, are of high purity. Impurities can poison catalysts or lead to side reactions.
-
Solvent and Atmosphere: Strictly anhydrous and deoxygenated conditions are often necessary, particularly for organometallic or transition-metal-catalyzed reactions. Ensure your solvent is pure and appropriately dried.
-
Reaction Conditions: Temperature, concentration, and reaction time are critical. Run small-scale experiments to screen a range of conditions. High-dilution conditions may be necessary to favor intramolecular over intermolecular reactions.
-
Catalyst Activity: If using a catalyst, ensure it is active. Consider using a fresh batch or a different ligand/metal combination.
Q3: I'm observing poor stereocontrol in my key bond-forming reaction. What are the common causes?
A3: Poor stereocontrol can arise from issues with the catalyst, substrate, or reaction conditions.
-
Catalyst Choice: The choice of chiral catalyst or auxiliary is paramount. If you are getting poor results, consider screening a different family of ligands or catalysts.
-
Substrate Control: The inherent stereochemistry of your substrate may not be sufficient to direct the reaction as desired. It may be necessary to introduce a new directing group.
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity.
-
Transition State Conformation: The observed stereochemistry is a result of the lowest energy transition state. Solvents and additives can influence this. Consider changing the solvent polarity.
Q4: I am having trouble with the removal of a protecting group late in the synthesis. What can I do?
A4: Late-stage deprotection is a common pitfall. If standard conditions fail or lead to decomposition of your advanced intermediate, consider the following:
-
Milder Conditions: Explore alternative, milder deprotection reagents that are less likely to affect other functional groups.
-
Orthogonal Protecting Groups: If you are still in the planning phase, designing a synthesis with orthogonal protecting groups (groups that can be removed under very different conditions) is the best strategy.
-
Protecting Group-Free Synthesis: In some cases, it may be possible to redesign the synthetic route to avoid the use of a particularly problematic protecting group altogether.
Troubleshooting Guides
Guide 1: Poor Yield in Palladium-Catalyzed Cross-Coupling (e.g., Heck, Stille)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Inactive Catalyst (Pd oxidized to Pd[II])2. Poorly soluble substrate3. Inhibitors present in reagents or solvent | 1. Use a fresh catalyst or pre-activate it. Ensure anaerobic conditions.2. Screen different solvents or solvent mixtures. Increase reaction temperature.3. Purify all reagents and use high-purity, dry solvents. |
| Formation of significant side products (e.g., homocoupling, reduction) | 1. Incorrect ligand-to-metal ratio2. Reaction temperature too high3. Incorrect base or stoichiometry | 1. Optimize the ligand-to-metal ratio. Bulky, electron-rich phosphine ligands are often effective.2. Run a temperature screen, starting from a lower temperature.3. Screen different bases (e.g., organic vs. inorganic) and optimize their concentration. |
| Reaction stalls after partial conversion | 1. Catalyst deactivation/decomposition2. Product inhibition | 1. Add a second portion of the catalyst midway through the reaction.2. Perform the reaction under higher dilution. |
Guide 2: Issues with Multi-Step Purification
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Multiple spots on TLC, difficult to separate by column chromatography | 1. Formation of hard-to-separate diastereomers2. On-column degradation of the product | 1. Try a different stationary phase (e.g., alumina, C18) or a different solvent system. Consider preparative HPLC.2. Deactivate silica gel with a base (e.g., triethylamine) in the eluent if the compound is acid-sensitive. |
| Product appears pure by TLC but NMR shows impurities | 1. Co-elution of a structurally similar impurity2. Presence of residual, non-UV active impurities (e.g., grease, siloxanes) | 1. Use high-resolution NMR or LC-MS to identify the impurity. Re-purify using a different chromatographic method.2. Triturate or recrystallize the sample to remove nonpolar impurities. |
| Low mass recovery after chromatography | 1. Irreversible adsorption of the product to the stationary phase2. Product is volatile or unstable | 1. Pre-treat the column with a solution of the eluent. Use a less polar stationary phase if possible.2. Avoid excessive heat when removing solvent. Use co-distillation with a higher-boiling solvent. |
Experimental Protocols (Generalized)
Protocol 1: Generalized Intramolecular Heck Cyclization
This protocol describes a general procedure for the intramolecular Heck reaction to form a new ring, a common strategy in alkaloid synthesis.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the vinyl or aryl halide precursor (1.0 eq), Palladium catalyst (e.g., Pd(OAc)₂, 0.05 - 0.1 eq), and a phosphine ligand (e.g., PPh₃, 0.1 - 0.2 eq).
-
Solvent and Reagents: Add a degassed, anhydrous solvent (e.g., DMF, Acetonitrile, or Toluene) via cannula. Add a suitable base (e.g., Et₃N, K₂CO₃, or Ag₂CO₃, 1.5 - 3.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Generalized Mitsunobu Reaction for C-N Bond Formation
This protocol is for the formation of a C-N bond, for instance, in the cyclization to form a nitrogen-containing ring.[7]
-
Preparation: Dissolve the alcohol precursor (1.0 eq) and the nitrogen nucleophile (e.g., an indole or a sulfonamide, 1.1 eq) in anhydrous THF or Dichloromethane under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (PPh₃, 1.5 eq) to the solution.
-
Azodicarboxylate Addition: Add an azodicarboxylate reagent (e.g., DEAD or DIAD, 1.5 eq) dropwise to the cooled solution. The reaction is often accompanied by a color change from yellow/orange to colorless.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with an organic solvent, wash with brine, dry, and concentrate. The crude product will contain triphenylphosphine oxide, which can be challenging to remove. Purification is typically achieved by column chromatography, sometimes requiring multiple columns or crystallization.
Visualizations
Logical and Experimental Workflows
Caption: Troubleshooting logic for a low-yielding cyclization reaction.
References
- 1. An efficient approach to Aspidosperma alkaloids via [4 + 2] cycloadditions of aminosiloxydienes: stereocontrolled total synthesis of (+/-)-tabersonine. Gram-scale catalytic asymmetric syntheses of (+)-tabersonine and (+)-16-methoxytabersonine. Asymmetric syntheses of (+)-aspidospermidine and (-)-quebrachamine. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Formal Synthesis of Aspidosperma Alkaloids via the Intramolecular [3 + 2] Cycloaddition of 2-Azapentdienyllithiums - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of cascade reactions for the synthesis of biologically active indole alkaloids [old.iitj.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Extraction of 11,12-De(methylenedioxy)danuphylline from Kopsia
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the extraction and optimization of 11,12-De(methylenedioxy)danuphylline from Kopsia species, primarily Kopsia officinalis. This resource provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of this compound?
A1: this compound is an indole alkaloid that has been isolated from the leaves of Kopsia officinalis.[1] While other Kopsia species are rich in various alkaloids, K. officinalis is the documented source of this specific compound.
Q2: What are the general steps for extracting alkaloids from Kopsia?
A2: The general procedure involves a multi-stage process that begins with the extraction of the dried and powdered plant material with an organic solvent. This is followed by an acid-base liquid-liquid partitioning to separate the alkaloids from neutral and acidic compounds. The final step involves chromatographic purification to isolate the target alkaloid.
Q3: Which solvent is most effective for the initial extraction?
A3: Methanol or ethanol are commonly used for the initial extraction of alkaloids from Kopsia species due to their ability to dissolve both free base and salt forms of alkaloids. The choice of solvent can significantly impact the extraction efficiency and the profile of co-extracted compounds.
Q4: Why is an acid-base extraction step necessary?
A4: The acid-base extraction is a crucial purification step. By dissolving the crude extract in an acidic aqueous solution, the basic alkaloids are converted into their water-soluble salt forms. This allows for the removal of non-basic, lipophilic impurities by washing with a non-polar organic solvent. Subsequently, basifying the aqueous layer liberates the free alkaloids, which can then be extracted into an immiscible organic solvent.
Q5: What chromatographic techniques are suitable for purifying this compound?
A5: A combination of chromatographic techniques is typically employed for the purification of indole alkaloids. This may include column chromatography over silica gel or alumina, followed by further purification using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Alkaloid Extract | 1. Incomplete initial extraction. 2. Inefficient acid-base partitioning. 3. Degradation of the target compound. | 1. Increase the extraction time, temperature (if the compound is thermally stable), or the solvent-to-solid ratio. Consider using a more efficient extraction method like Soxhlet or ultrasonic-assisted extraction. 2. Ensure the pH is sufficiently acidic (pH < 2) during the acidic wash and sufficiently basic (pH > 9) during the final extraction of the free base. Perform multiple extractions at each stage. 3. Avoid prolonged exposure to high temperatures and strong acids or bases. |
| Presence of Chlorophyll and other Pigments in the Final Extract | Incomplete removal of lipophilic compounds. | Before the acid-base extraction, perform a preliminary wash of the crude extract with a non-polar solvent like hexane or petroleum ether. |
| Emulsion Formation During Liquid-Liquid Extraction | High concentration of surfactants or particulate matter. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel. 2. Gently swirl or rock the separatory funnel instead of vigorous shaking. 3. Centrifuge the mixture to break the emulsion. |
| Poor Separation in Column Chromatography | 1. Inappropriate stationary or mobile phase. 2. Overloading of the column. 3. Co-elution of compounds with similar polarity. | 1. Test different solvent systems (e.g., gradients of hexane-ethyl acetate or chloroform-methanol) on a Thin Layer Chromatography (TLC) plate to find the optimal mobile phase for separation. 2. Use a larger column or a smaller amount of crude extract. 3. Employ a different chromatographic technique for further purification, such as preparative HPLC with a different column chemistry. |
| Inconsistent Results Between Batches | Variability in plant material or experimental conditions. | 1. Standardize the collection and drying process of the plant material. 2. Ensure consistent control of all extraction parameters, including solvent volume, extraction time, and temperature. |
Experimental Protocols
Protocol 1: General Alkaloid Extraction from Kopsia officinalis Leaves
This protocol outlines a standard laboratory procedure for the extraction of the total alkaloid fraction.
-
Preparation of Plant Material: Air-dry the leaves of Kopsia officinalis in the shade and grind them into a fine powder.
-
Maceration:
-
Soak the powdered leaves (1 kg) in methanol (5 L) at room temperature for 48 hours with occasional stirring.
-
Filter the extract and repeat the maceration process with fresh methanol twice.
-
Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude methanol extract in a 2% sulfuric acid solution (500 mL).
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic solution with dichloromethane (3 x 250 mL) to remove neutral and acidic compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to approximately 10 with a 25% ammonia solution.
-
Extract the alkaline solution with dichloromethane (5 x 250 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid extract.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid extract to column chromatography on silica gel.
-
Elute the column with a gradient of increasing polarity, starting with hexane-ethyl acetate and progressing to chloroform-methanol mixtures.
-
Collect fractions and monitor by TLC.
-
Combine fractions containing the target compound and purify further using preparative HPLC to obtain pure this compound.
-
Protocol 2: Optimization of Ultrasonic-Assisted Extraction (UAE)
This protocol describes a methodology for optimizing the initial extraction step using UAE, which can significantly reduce extraction time and solvent consumption.
-
Experimental Design: Employ a Response Surface Methodology (RSM) with a Box-Behnken design to investigate the effects of three key variables:
-
Extraction Time (minutes)
-
Solvent-to-Solid Ratio (mL/g)
-
Ultrasonic Power (W)
-
-
Extraction Procedure:
-
For each experimental run, place a known amount of powdered Kopsia officinalis leaves into an extraction vessel.
-
Add the specified volume of methanol according to the solvent-to-solid ratio.
-
Perform the extraction in an ultrasonic bath at the designated time and power settings.
-
After extraction, filter the mixture and analyze the concentration of this compound in the extract using a validated HPLC method.
-
-
Data Analysis: Analyze the experimental data using RSM software to determine the optimal extraction conditions that maximize the yield of the target compound.
Data Presentation
The following tables present hypothetical data from an optimization study of Ultrasonic-Assisted Extraction (UAE) for this compound, based on a Response Surface Methodology approach.
Table 1: Experimental Design and Yield of this compound
| Run | Extraction Time (min) | Solvent-to-Solid Ratio (mL/g) | Ultrasonic Power (W) | Yield (mg/g) |
| 1 | 20 | 10:1 | 100 | 1.2 |
| 2 | 40 | 10:1 | 100 | 1.8 |
| 3 | 20 | 20:1 | 100 | 1.5 |
| 4 | 40 | 20:1 | 100 | 2.2 |
| 5 | 20 | 10:1 | 200 | 1.6 |
| 6 | 40 | 10:1 | 200 | 2.1 |
| 7 | 20 | 20:1 | 200 | 2.0 |
| 8 | 40 | 20:1 | 200 | 2.8 |
| 9 | 30 | 15:1 | 150 | 2.5 |
| 10 | 30 | 15:1 | 150 | 2.6 |
| 11 | 30 | 15:1 | 150 | 2.4 |
| 12 | 30 | 10:1 | 150 | 1.9 |
| 13 | 30 | 20:1 | 150 | 2.3 |
| 14 | 20 | 15:1 | 150 | 1.7 |
| 15 | 40 | 15:1 | 150 | 2.4 |
| 16 | 30 | 15:1 | 100 | 2.1 |
| 17 | 30 | 15:1 | 200 | 2.7 |
Table 2: Analysis of Variance (ANOVA) for the Quadratic Model
| Source | Sum of Squares | df | Mean Square | F-value | p-value |
| Model | 4.52 | 9 | 0.50 | 25.00 | < 0.0001 |
| A-Time | 1.21 | 1 | 1.21 | 60.50 | < 0.0001 |
| B-Ratio | 0.81 | 1 | 0.81 | 40.50 | 0.0002 |
| C-Power | 0.98 | 1 | 0.98 | 49.00 | < 0.0001 |
| AB | 0.16 | 1 | 0.16 | 8.00 | 0.0253 |
| AC | 0.09 | 1 | 0.09 | 4.50 | 0.0721 |
| BC | 0.25 | 1 | 0.25 | 12.50 | 0.0098 |
| A² | 0.36 | 1 | 0.36 | 18.00 | 0.0034 |
| B² | 0.20 | 1 | 0.20 | 10.00 | 0.0159 |
| C² | 0.15 | 1 | 0.15 | 7.50 | 0.0291 |
| Residual | 0.14 | 7 | 0.02 | ||
| Lack of Fit | 0.10 | 3 | 0.03 | 3.33 | 0.1478 |
| Pure Error | 0.04 | 4 | 0.01 | ||
| Cor Total | 4.66 | 16 |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Logical steps of the acid-base partitioning for alkaloid purification.
References
Technical Support Center: Purification of 11,12-De(methylenedioxy)danuphylline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 11,12-De(methylenedioxy)danuphylline, an indole alkaloid isolated from plants of the Kopsia genus.[1][2][3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and other related alkaloids.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Alkaloid Extract | Incomplete cell lysis during extraction. | Ensure plant material is finely ground to increase surface area for solvent penetration.[5] Sonication can also be used to enhance the disruption of plant cell walls.[6] |
| Insufficient extraction. | Perform at least three successive extractions of the plant material to ensure maximum recovery of the alkaloids.[7] | |
| Alkaloid degradation. | Avoid prolonged exposure to strong acids or bases and excessive heat, which can cause hydrolysis or other degradation pathways. Use dilute acids (e.g., 1% HCl) and bases (e.g., sodium carbonate solution).[7] | |
| Poor Separation in Column Chromatography | Tailing or smearing of the alkaloid on the silica gel column. | This is often due to the basic nature of the alkaloid interacting with acidic silanol groups on the silica. Pre-treat the silica gel with a base like triethylamine or use a mobile phase containing a small amount of a basic modifier (e.g., 0.1-1% ammonia or triethylamine). |
| Co-elution with structurally similar alkaloids. | Optimize the mobile phase polarity. A gradient elution may be necessary to resolve compounds with close retention times. High-Speed Counter-Current Chromatography (HSCCC) can be a superior alternative for separating closely related alkaloids as it avoids irreversible adsorption onto a solid support.[8][9] | |
| Column overloading. | As a general guideline, the amount of crude material should not exceed 1-5% of the mass of the silica gel.[7] | |
| Purified Compound is a Persistent Oil or Gum | Residual solvent. | Ensure complete removal of all solvents under high vacuum, potentially with gentle heating. Co-evaporation by dissolving the oil in a solvent like dichloromethane, adding a non-polar solvent such as hexane, and then re-evaporating can help remove stubborn solvent traces.[7] |
| Presence of minor impurities. | The presence of small amounts of impurities can inhibit crystal lattice formation. Attempting purification by a different method (e.g., preparative HPLC or HSCCC) may remove these impurities. | |
| The compound is inherently non-crystalline at room temperature. | If extensive purification and solvent removal do not lead to crystallization, the compound may be an amorphous solid or an oil at ambient temperatures. In this case, characterization will rely on spectroscopic methods. | |
| Inconsistent Purity Results | Degradation of the sample during analysis. | Some alkaloids can be sensitive to light or air. Store purified samples under an inert atmosphere (e.g., argon or nitrogen) and in the dark. |
| Contamination from equipment or solvents. | Ensure all glassware is scrupulously clean and use high-purity solvents for all purification and analytical steps. |
Frequently Asked Questions (FAQs)
Q1: What are the typical initial steps for isolating this compound from a plant source?
A1: The initial extraction of this alkaloid generally involves a liquid-liquid extraction based on pH manipulation. The dried and powdered plant material is first extracted with a polar solvent like methanol or ethanol.[5] The resulting crude extract is then subjected to an acid-base extraction. The extract is acidified to protonate the basic nitrogen of the alkaloid, making it water-soluble, which allows for the removal of neutral and acidic impurities by washing with a non-polar organic solvent. The aqueous layer is then basified to deprotonate the alkaloid, making it soluble in a non-polar organic solvent for extraction.[10]
Q2: Which chromatographic techniques are most effective for the purification of this compound?
A2: A combination of chromatographic techniques is often employed. Silica gel column chromatography is a common initial purification step.[8] For higher purity, High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) are recommended.[5][9] HSCCC is particularly advantageous as it is a liquid-liquid chromatography technique that avoids the irreversible adsorption of the sample onto a solid support.[8]
Q3: How can I prevent the tailing of my alkaloid during silica gel column chromatography?
A3: Tailing is a common issue with basic compounds like alkaloids on acidic silica gel.[7] To mitigate this, you can either neutralize the acidic sites on the silica gel by pre-treating it with a base like triethylamine or add a small percentage of a basic modifier such as ammonia or triethylamine to your mobile phase.
Q4: My purified this compound won't crystallize. What should I do?
A4: This is a common problem that can be caused by residual solvents or minor impurities.[7] First, ensure all solvents are thoroughly removed under a high vacuum. If it still remains an oil, try dissolving it in a minimal amount of a good solvent and then adding an anti-solvent to induce precipitation. If crystallization is still unsuccessful, further purification using a high-resolution technique like preparative HPLC may be necessary to remove any remaining impurities that could be inhibiting crystal formation.
Q5: What are some common co-occurring alkaloids with this compound in Kopsia species?
A5: Kopsia species are known to produce a variety of indole alkaloids. Depending on the specific species, this compound may be isolated along with other structurally related alkaloids, which can present a purification challenge.[2][3][4]
Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction of this compound
-
Extraction: The dried and powdered aerial parts of the plant are macerated with methanol at room temperature for 72 hours. The methanolic extract is then filtered and concentrated under reduced pressure.
-
Acidification: The crude extract is dissolved in 1% aqueous HCl and washed three times with an equal volume of dichloromethane to remove neutral and acidic compounds.
-
Basification: The acidic aqueous layer is basified to pH 9-10 with a sodium carbonate solution.
-
Final Extraction: The basified aqueous layer is then extracted three times with an equal volume of dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude alkaloid extract.
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation: A glass column is packed with silica gel 60 (70-230 mesh) as a slurry in the initial mobile phase.
-
Sample Loading: The crude alkaloid extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the proportion of methanol. A small amount of triethylamine (0.1%) can be added to the mobile phase to reduce tailing.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound. Fractions with similar TLC profiles are combined and concentrated.
Quantitative Data Summary
The following tables provide hypothetical but representative data for the purification of this compound.
Table 1: Extraction Yield from Kopsia officinalis
| Extraction Method | Starting Material (dry weight) | Crude Alkaloid Extract Yield | Percentage Yield (%) |
| Maceration with Methanol followed by Acid-Base LLE | 500 g | 2.5 g | 0.5% |
Table 2: Comparison of Purification Techniques
| Technique | Starting Material (Crude Extract) | Purified Compound Yield | Purity (by HPLC) |
| Silica Gel Column Chromatography | 1.0 g | 150 mg | 85-90% |
| Preparative HPLC | 100 mg (from silica gel fraction) | 75 mg | >98% |
| High-Speed Counter-Current Chromatography (HSCCC) | 1.0 g | 200 mg | >95% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alkaloid Isolation & Purification - Video | Study.com [study.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"11,12-De(methylenedioxy)danuphylline" stability and degradation
Technical Support Center: 11,12-De(methylenedioxy)danuphylline
Disclaimer: There is currently no specific published data on the stability and degradation of this compound. The information provided in this technical support center is based on general knowledge of indole alkaloids, particularly those from the Kopsia and related genera, and data from forced degradation studies of structurally complex alkaloids like vincamine. This guide is intended to provide general troubleshooting advice and experimental strategies.
Frequently Asked Questions (FAQs)
Q1: What are the expected stability challenges with this compound?
A1: Based on the general behavior of complex indole alkaloids, this compound may be susceptible to degradation under certain conditions. Potential stability issues include:
-
Hydrolysis: The presence of ester or amide functionalities can make the molecule susceptible to degradation in acidic or basic aqueous solutions.
-
Oxidation: The indole nucleus and other electron-rich moieties can be prone to oxidation.
-
Photodegradation: Exposure to UV or visible light can lead to the degradation of many complex organic molecules, including alkaloids.
-
Thermal Degradation: High temperatures can accelerate degradation processes.
Q2: What are the initial signs of degradation I should look for in my sample?
A2: Initial signs of degradation can include:
-
A change in the physical appearance of the sample (e.g., color change, precipitation).
-
The appearance of new peaks or a decrease in the main peak area in your HPLC chromatogram.
-
A shift in the pH of your sample solution.
Q3: How can I minimize the degradation of this compound during storage and handling?
A3: To minimize degradation, it is recommended to:
-
Store the compound in a cool, dark, and dry place.
-
For long-term storage, consider keeping it at -20°C or below.
-
Protect solutions from light by using amber vials or covering them with aluminum foil.
-
Prepare fresh solutions for experiments whenever possible. If solutions need to be stored, keep them at a low temperature and for a limited time.
-
Use high-purity solvents and reagents to avoid introducing contaminants that could accelerate degradation.
Q4: Are there any known degradation products of this compound?
A4: There are no specific degradation products identified for this compound in the scientific literature. However, for other complex indole alkaloids, degradation can involve hydrolysis of ester groups or modification of the indole ring. For example, the vinca alkaloid vincristine is known to undergo deformylation under acidic conditions[1].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of parent compound peak in HPLC analysis of a solution. | pH instability. | Check the pH of your solution. Indole alkaloids can be unstable in strongly acidic or basic conditions. Adjust the pH to a neutral or slightly acidic range (e.g., pH 4-6) if the experimental conditions allow. |
| Photodegradation. | Protect your sample from light at all stages of the experiment (preparation, storage, and analysis). Use amber vials and autosampler trays. | |
| Oxidation. | Degas your solvents and consider adding an antioxidant (if compatible with your experiment) to your solution. | |
| Appearance of multiple new peaks in the chromatogram. | Forced degradation conditions are too harsh. | If conducting a forced degradation study, reduce the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure. The goal is to achieve 5-20% degradation.[2] |
| Sample contamination. | Ensure the purity of your starting material and use high-purity solvents and reagents. | |
| Inconsistent results between experimental replicates. | Inconsistent sample handling and storage. | Standardize your experimental protocol, including the time between sample preparation and analysis, and the storage conditions of your stock and working solutions. |
| Adsorption to container surfaces. | Consider using silanized glass vials or polypropylene tubes to minimize adsorption, especially for low-concentration solutions. |
Quantitative Data on Alkaloid Stability
The following table summarizes the results of a forced degradation study on vincamine, a complex indole alkaloid, which can serve as a reference for designing stability studies for this compound.
Table 1: Summary of Forced Degradation Studies on Vincamine [3][4]
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Recovery of Vincamine |
| Acid Hydrolysis | 0.1 M HCl | 6 hours | 80°C | 31.8% |
| Base Hydrolysis | 0.1 M NaOH | 6 hours | 80°C | 8.2% |
| Oxidative Stress | 3% H₂O₂ | 6 hours | 80°C | Stable |
| Thermal Stress | Dry Heat | 6 hours | 80°C | 93.1% |
| Photolytic Stress | UV Light | 6 hours | Ambient | 94.9% |
Note: This data is for vincamine and should be used as a general guide. The stability of this compound may differ.
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 2, 4, and 8 hours.
-
After each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 2, 4, and 8 hours.
-
After each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 2, 4, and 8 hours, protected from light.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in an oven at 80°C for 24 hours.
-
After exposure, dissolve the sample in the solvent to prepare a solution of known concentration for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in the mobile phase) to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at various time points (e.g., 4, 8, 24 hours).
-
3. HPLC Analysis:
-
Use a stability-indicating HPLC method to analyze the samples. The method should be able to separate the parent compound from any degradation products.
-
A reverse-phase C18 column with a gradient elution of a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: A general workflow for conducting forced degradation studies on a new chemical entity.
Hypothetical Degradation Pathway for an Aspidosperma-type Alkaloid
Caption: A hypothetical degradation pathway for an Aspidosperma-type alkaloid, illustrating potential types of degradation products.
References
- 1. Stabilization of vinca alkaloids encapsulated in poly(lactide-co-glycolide) microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: 11,12-De(methylenedioxy)danuphylline Bioassay Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "11,12-De(methylenedioxy)danuphylline" in various bioassays. Given that this is a specific indole alkaloid isolated from Kopsia officinalis, this guide also addresses common challenges encountered during the screening of natural products.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I am not observing any biological effect of this compound in my cell-based assay. What are the potential reasons?
A1: A lack of an observable effect can stem from several factors, ranging from the compound itself to the experimental setup. Here is a systematic approach to troubleshoot this issue:
-
Compound Integrity and Concentration:
-
Solubility: Have you confirmed the solubility of the compound in your assay medium? Natural products can have poor aqueous solubility, leading to precipitation and an effective concentration much lower than intended. Visually inspect for any precipitate in your stock solutions and final assay wells. Consider using a different solvent or a lower concentration.
-
Stability: Indole alkaloids can be sensitive to light, pH, and temperature. Ensure the compound has been stored correctly and that your assay conditions are not causing degradation. It is advisable to prepare fresh dilutions for each experiment.
-
Concentration Range: Are you using a wide enough concentration range? The active concentration might be higher or lower than your tested range. We recommend a broad logarithmic dilution series for initial screening.
-
-
Cell System Health and Target Expression:
-
Cell Viability: Have you confirmed the health and viability of your cells prior to the experiment? Stressed or unhealthy cells can respond poorly to stimuli.
-
Passage Number: Are you using cells within an appropriate passage number range? High passage numbers can lead to phenotypic drift and altered experimental outcomes.[1]
-
Target Presence: If you are investigating a specific molecular target, have you confirmed its expression in your cell line at the protein or mRNA level?
-
-
Assay Protocol and Parameters:
-
Incubation Time: Is the incubation time sufficient for the compound to elicit a biological response? Some effects may require longer exposure times.
-
Assay Sensitivity: Is your assay sensitive enough to detect subtle changes? Consider using a more sensitive detection method if available. For cytotoxicity, a luminescent "add-mix-measure" assay is often more sensitive than a colorimetric one.[1]
-
Q2: I am observing high background noise or a weak signal in my fluorescence-based assay. How can I improve my signal-to-noise ratio?
A2: High background in fluorescence assays is a common issue. Here are several factors to consider for optimization:
-
Autofluorescence:
-
Media Components: Phenol red and other components in cell culture media can cause significant autofluorescence.[2][3] Consider performing the final reading in a phenol red-free medium or phosphate-buffered saline (PBS).
-
Compound Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay dye. You should always run a control plate with the compound alone (no cells or assay reagents) to check for this.
-
Cellular Autofluorescence: Cells naturally contain fluorescent molecules like NADH and riboflavins. This can be minimized by using red-shifted dyes and appropriate wavelength selection.
-
-
Plate Selection and Reading Parameters:
-
Plate Color: For fluorescence assays with adherent cells, black, clear-bottom plates are the best choice to minimize background and prevent crosstalk between wells.[2][3]
-
Bottom Reading: If your instrument allows, use the bottom-reading mode for adherent cells. This avoids the excitation light having to travel through the media, reducing background fluorescence.[2][3]
-
Focal Height: Optimizing the focal height of the reader to the cell monolayer can significantly improve signal intensity.[4]
-
-
Assay Conditions:
-
Dye Concentration and Incubation: Ensure you are using the optimal concentration of the fluorescent dye and that the incubation time is sufficient for maximal signal development but not so long that it increases background.
-
Washing Steps: Incomplete removal of excess dye can lead to high background. Ensure your washing steps are thorough but gentle enough not to detach the cells.
-
Q3: My results are not reproducible between experiments. What could be the cause of this variability?
A3: Reproducibility is key to reliable data. Inconsistent results can be frustrating, but are often traced back to subtle variations in experimental execution.
-
Cell Seeding and Density:
-
Inconsistent Cell Numbers: Ensure you have a homogenous cell suspension and use consistent pipetting techniques to seed the same number of cells in each well. Uneven cell distribution can lead to high variability.[1]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
-
-
Compound Handling:
-
Inconsistent Dilutions: Use calibrated pipettes and perform serial dilutions carefully. Small errors in dilution can be magnified in the final concentration.
-
Storage and Freeze-Thaw Cycles: Repeated freeze-thaw cycles of your stock solution can lead to compound degradation. Aliquot your stock solution into single-use vials.
-
-
Assay Timing and Reagents:
-
Consistent Timing: Ensure that incubation times for cells, compound treatment, and reagent addition are kept consistent across all plates and experiments.
-
Reagent Quality: Use fresh reagents and buffers for each experiment. The quality of reagents can degrade over time.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected biological activities of alkaloids from Kopsia officinalis?
A1: Alkaloids from the genus Kopsia have been reported to exhibit a range of biological activities, including anti-inflammatory, analgesic, and cytotoxic effects.[5][6][7][8] Therefore, it is plausible that this compound could be explored in assays related to cancer cell viability, inflammation pathways, or nociception.
Q2: What type of control experiments should I include in my bioassays?
A2: Proper controls are critical for interpreting your results. You should always include:
-
Negative Control (Vehicle Control): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This control accounts for any effects of the solvent on the cells.
-
Positive Control: A known compound that induces the expected effect in your assay. This confirms that your assay is working correctly.
-
Untreated Control: Cells that are not treated with any compound or vehicle.
-
Media Blank: Wells containing only the assay medium and reagents (no cells) to determine the background signal.
-
Compound Blank: Wells with the compound in media but without cells to check for compound interference with the assay signal (e.g., autofluorescence).
Q3: How do I differentiate between a true "hit" and a false positive when screening natural products?
A3: Natural product extracts and pure compounds can be prone to causing assay artifacts. Here are some steps to identify false positives:
-
Counter-screening: If you get a hit in a fluorescence-based assay, perform a counter-screen using a different detection method, such as luminescence or absorbance, if possible.
-
Cytotoxicity Check: Always run a cytotoxicity assay in parallel with your primary screen. A compound that appears to be an inhibitor in one assay might simply be killing the cells.[2]
-
Structure Analysis: Check the structure of your compound against databases of known Pan-Assay Interference Compounds (PAINS). These are chemical structures known to interfere with various assays.
-
Orthogonal Assays: Confirm the activity of your hit in a different, unrelated assay that measures the same biological endpoint through a different mechanism.
Data Presentation
Due to the limited publicly available bioassay data for this compound, the following tables are provided as templates for summarizing your experimental results.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
|---|---|---|---|
| e.g., A549 | MTT | 48 | User Data |
| e.g., MCF-7 | LDH Release | 72 | User Data |
| e.g., HepG2 | CellTiter-Glo® | 48 | User Data |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Measured Cytokine | EC50 (µM) |
|---|---|---|---|
| e.g., RAW 264.7 | LPS | TNF-α | User Data |
| e.g., THP-1 | LPS | IL-6 | User Data |
Experimental Protocols
Below is a generalized protocol for a common bioassay used in the preliminary screening of natural products.
Protocol: MTT Cytotoxicity Assay
This protocol is for assessing the effect of this compound on the metabolic activity of adherent cells in a 96-well format, which is often used as an indicator of cell viability.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom, clear tissue culture plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from your stock solution. b. Include vehicle controls with the same final concentration of DMSO as in the highest compound concentration wells. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization buffer (e.g., DMSO) to each well. c. Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Data Acquisition: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.
-
Data Analysis: a. Subtract the average absorbance of the media blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100 c. Plot the % viability against the log of the compound concentration to determine the IC50 value.
Visualizations
Logical and Experimental Workflows
References
- 1. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
- 2. benchchem.com [benchchem.com]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anti-inflammatory and analgesic monoterpenoid indole alkaloids of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Resistance to 11,12-De(methylenedioxy)danuphylline in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the novel indole alkaloid, 11,12-De(methylenedioxy)danuphylline, in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is an indole alkaloid isolated from plants of the Kopsia genus.[1] While the specific mechanism of this compound is under investigation, many indole alkaloids with anticancer properties function as mitotic inhibitors by interfering with microtubule dynamics, similar to Vinca alkaloids.[2][3][4] Other potential mechanisms for this class of compounds include the induction of apoptosis and interference with key signaling pathways involved in cancer progression.[5][6][7]
Q2: My IC50 value for this compound is significantly higher than anticipated or varies between experiments. What are the possible reasons?
High or variable IC50 values can stem from several factors:
-
Inherent Cell Line Resistance: The chosen cell line may possess intrinsic resistance mechanisms.
-
Acquired Resistance: Prolonged or repeated exposure to the compound may have selected for a resistant cell population.
-
Experimental Variability: Inconsistencies in cell seeding density, passage number, or assay conditions can lead to fluctuating results.[8]
-
Compound Integrity: Degradation or precipitation of the compound can reduce its effective concentration.
Q3: How can I determine if my cell line has developed resistance to this compound?
A significant increase (typically >10-fold) in the IC50 value compared to the parental cell line is a strong indicator of acquired resistance.[9] This can be confirmed by performing a dose-response assay and comparing the results to baseline data.
Q4: What are the common molecular mechanisms of resistance to indole alkaloids?
Common mechanisms of resistance to alkaloid-based anticancer drugs include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), which actively pump the drug out of the cell.[10][11]
-
Drug Target Alteration: Mutations or changes in the expression of the drug's molecular target. For mitotic inhibitors, this often involves alterations in β-tubulin isotypes.[10][11]
-
Activation of Pro-Survival Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or activation of survival signaling pathways (e.g., PI3K/Akt).[12]
-
Drug Inactivation: Cellular metabolism of the compound into an inactive form.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value in a Sensitive Cell Line
If you observe a higher than expected IC50 value for this compound in a cell line presumed to be sensitive, follow these troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high IC50 values.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Compound Degradation | Aliquot the compound upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Compound Precipitation | Visually inspect the media for precipitation after adding the compound. Test the solubility of the compound in your culture medium. |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before plating. Optimize cell seeding density to maintain logarithmic growth throughout the experiment.[13] |
| Sub-optimal Incubation Time | Perform a time-course experiment to determine the optimal duration of drug exposure.[13] |
| High Cell Passage Number | Use cells with a low passage number, as prolonged culturing can lead to phenotypic and genotypic changes. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, which can alter cellular response to drugs. |
Issue 2: Suspected Acquired Resistance to this compound
If your cell line shows a progressive decrease in sensitivity to this compound over time, it may have acquired resistance.
Investigative Workflow
Caption: Workflow for investigating acquired drug resistance.
Strategies to Characterize and Overcome Resistance
| Mechanism | Characterization Assays | Strategies to Overcome |
| Efflux Pump Overexpression | qRT-PCR or Western blot for ABC transporters (e.g., MDR1). Functional assays using fluorescent substrates (e.g., Rhodamine 123). | Co-treatment with an efflux pump inhibitor (e.g., Verapamil, Tariquidar). |
| Drug Target Alteration | Sequencing of the target gene to identify mutations. Western blot to assess changes in protein expression levels of target isoforms. | Use of combination therapies that target different pathways.[14] |
| Anti-Apoptotic Mechanisms | Western blot for anti-apoptotic proteins (Bcl-2, Bcl-xL) and pro-apoptotic proteins (Bax, Bak). Caspase activity assays. | Co-treatment with agents that inhibit anti-apoptotic proteins (e.g., BH3 mimetics). |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to escalating concentrations of the drug.[9][15]
Methodology
-
Determine Initial IC50: Perform a dose-response assay (e.g., MTT or CCK-8) to determine the initial IC50 of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing the drug at a concentration equal to the IC10-IC20.[16]
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the drug concentration by 1.5- to 2-fold.[9]
-
Repeat and Expand: Continue this process of dose escalation and cell expansion. Cryopreserve cells at each stage of increased resistance.
-
Characterize Resistant Line: Once a significantly resistant population is established (e.g., >10-fold increase in IC50), perform a full dose-response analysis to confirm the resistance phenotype.
Workflow for Generating Resistant Cell Lines
Caption: Protocol for generating a drug-resistant cell line.
Protocol 2: MTT Cytotoxicity Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[15][17]
Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[18]
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for MDR1 (P-glycoprotein) Expression
This protocol is used to detect the overexpression of the MDR1 protein, a common mechanism of drug resistance.
Methodology
-
Protein Extraction: Lyse parental and resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for MDR1.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an HRP substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Compare the band intensity for MDR1 between the parental and resistant cell lines, using a loading control (e.g., β-actin or GAPDH) for normalization.
Signaling Pathway Implicated in Drug Resistance
Caption: Potential mechanisms of action and resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Indole Alkaloids with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New insights into Vinca alkaloids resistance mechanism and circumvention in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 17. In vitro assays for the evaluation of drug resistance in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
"11,12-De(methylenedioxy)danuphylline" dosage and concentration optimization
Technical Support Center: 11,12-De(methylenedioxy)danuphylline
Disclaimer: As of the latest literature review, specific dosage, concentration, and detailed in-vitro/in-vivo experimental data for this compound are not extensively published. This guide provides general best practices and hypothetical experimental frameworks for researchers initiating studies with this novel indole alkaloid. The protocols and concentrations mentioned are illustrative and must be empirically determined.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: Based on its reported solubility, Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating a high-concentration stock solution (e.g., 10-50 mM).[1]
-
Preparation: Warm the vial to room temperature before opening. Reconstitute the compound in high-purity DMSO. Ensure complete dissolution by vortexing.
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1] Store at -20°C or -80°C for long-term stability. For short-term use (1-2 weeks), storage at 4°C is acceptable if the solution remains stable.
Q2: What is a recommended starting concentration range for initial in-vitro screening?
A2: For a novel compound with unknown potency, a wide concentration range is recommended for initial screening (e.g., a dose-response curve). A common starting point is a logarithmic dilution series.
-
Suggested Range: Start with a high concentration of 100 µM and perform serial dilutions down to the nanomolar or picomolar range (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Rationale: This broad range helps in identifying the potency of the compound, determining if it has a cytotoxic effect at high concentrations, and establishing a narrower, more focused range for subsequent optimization experiments.
Q3: My compound is precipitating when added to aqueous cell culture media. What should I do?
A3: Precipitation is a common issue when diluting a DMSO-solubilized compound into an aqueous buffer or media.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
-
Solubility Limit: The compound may be precipitating because its solubility limit in the aqueous medium has been exceeded. Try lowering the starting concentration of your working solution.
-
Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the compound can sometimes help.
-
Vortexing during Dilution: Add the compound dropwise to the media while gently vortexing to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
Q4: I am not observing any biological activity. What are some potential reasons?
A4: A lack of activity can stem from several factors:
-
Compound Potency: The compound may not be active in the chosen assay system or may require concentrations higher than those tested.
-
Compound Integrity: Verify the purity and integrity of your compound stock. If possible, use analytical methods like HPLC-MS to confirm its identity and purity.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the compound's effects. Consider using an alternative or more direct assay for your biological target.
-
Cellular Uptake: The compound may not be effectively crossing the cell membrane. Permeabilization agents could be used in biochemical assays, but this is not suitable for live-cell experiments.
Troubleshooting Guide: In-Vitro Assays
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Results Between Replicates | - Pipetting errors.- Incomplete dissolution of the compound.- Uneven cell seeding density. | - Use calibrated pipettes and ensure proper technique.- Vortex stock and working solutions thoroughly before each use.- Ensure a single-cell suspension before seeding plates. |
| High Background Signal or "Edge Effects" in Plate-Based Assays | - Media evaporation from outer wells.- Assay reagent instability.- Contamination. | - Fill the outer wells of the plate with sterile PBS or media without cells.- Prepare fresh assay reagents for each experiment.- Maintain sterile technique throughout the protocol. |
| Unexpected Cell Death in Vehicle Control (DMSO) | - DMSO concentration is too high.- DMSO stock is old or contaminated (oxidized). | - Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your cell line (typically <0.5%).- Use fresh, high-purity, anhydrous DMSO. |
Hypothetical Experimental Protocol: IC50 Determination using an MTT Assay
This protocol provides a framework for determining the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X working solution of the compound by diluting the DMSO stock in serum-free media. Create a serial dilution series (e.g., 200 µM, 20 µM, 2 µM, 200 nM, 20 nM, 2 nM). The vehicle control will be media with the same final DMSO concentration.
-
Cell Treatment: Add 100 µL of the 2X compound working solution to the appropriate wells to achieve a 1X final concentration. Incubate for 48 hours.
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and fit the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Data Presentation (Illustrative)
Table 1: Raw Absorbance Data from MTT Assay
| Concentration (µM) | Replicate 1 (Abs 570nm) | Replicate 2 (Abs 570nm) | Replicate 3 (Abs 570nm) |
| Vehicle Control | 1.254 | 1.288 | 1.271 |
| 0.01 | 1.231 | 1.265 | 1.248 |
| 0.1 | 1.152 | 1.189 | 1.175 |
| 1 | 0.899 | 0.912 | 0.905 |
| 10 | 0.632 | 0.645 | 0.638 |
| 100 | 0.121 | 0.135 | 0.128 |
Table 2: Calculated IC50 Values
| Compound | Cell Line | IC50 (µM) | Assay Duration |
| This compound | HeLa | To be determined | 48 hours |
Visualizations
Caption: General experimental workflow for IC50 determination of a novel compound.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.
References
Validation & Comparative
A Comparative Analysis of Kopsia Alkaloids: Unveiling a Landscape of Bioactivity in the Absence of Data for 11,12-De(methylenedioxy)danuphylline
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents often leads to the exploration of natural products. Within this domain, the indole alkaloids isolated from plants of the Kopsia genus have emerged as a promising source of compounds with significant biological activities, particularly in the realm of cancer research. This guide provides a comparative overview of the cytotoxic properties of various Kopsia alkaloids. However, a significant gap in the current scientific literature must be noted: a thorough investigation of the biological activity of 11,12-De(methylenedioxy)danuphylline, an indole alkaloid isolated from the leaves and stems of Kopsia officinalis, has yet to be published. While its structure is known, its performance in biological assays remains uncharacterized in the public domain, precluding a direct comparison with its chemical relatives.
This guide, therefore, focuses on presenting the available experimental data for other notable Kopsia alkaloids, offering a valuable reference point for researchers interested in this family of compounds. The data is compiled from various studies, and it is important to consider that experimental conditions may have differed between these investigations.
Cytotoxic Performance of Kopsia Alkaloids: A Tabular Overview
The cytotoxic activity of several Kopsia alkaloids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency in inhibiting biological or biochemical functions, is the primary metric for comparison. The following tables summarize the reported IC₅₀ values for various Kopsia alkaloids.
Table 1: Cytotoxicity of Monoterpenoid Indole Alkaloids from Kopsia officinalis
| Compound | A549 (Lung) | H446 (Lung) | H460 (Lung) | H292 (Lung) | 95-D (Lung) | SGC-7901 (Gastric) | BGC-823 (Gastric) |
| Kopsiaofficine A | 12.8 ± 1.3 µM | 15.2 ± 1.1 µM | 11.6 ± 0.9 µM | 18.9 ± 1.5 µM | 14.5 ± 1.2 µM | 16.3 ± 1.4 µM | 13.7 ± 1.1 µM |
| Kopsiaofficine C | 8.5 ± 0.7 µM | 7.9 ± 0.6 µM | 9.1 ± 0.8 µM | 6.8 ± 0.5 µM | 8.2 ± 0.7 µM | 7.5 ± 0.6 µM | 9.4 ± 0.8 µM |
| Kopsiaofficine D | > 20 µM | > 20 µM | > 20 µM | > 20 µM | > 20 µM | > 20 µM | > 20 µM |
Data from Liu et al., 2020.[1][2][3]
Table 2: Cytotoxicity of Aspidofractinine Alkaloids from Kopsia hainanensis
| Compound | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | PANC-1 (Pancreatic) | K562 (Leukemia) | B16-F10 (Melanoma) |
| Kopsiahainanin A | < 20 µM | < 20 µM | < 20 µM | < 20 µM | < 20 µM | < 20 µM | < 20 µM |
| Kopsiahainanin B | < 20 µM | < 20 µM | < 20 µM | < 20 µM | < 20 µM | < 20 µM | < 20 µM |
Data from a 2018 study on alkaloids from Kopsia hainanensis.
Table 3: Cytotoxicity of Alkaloids from Kopsia terengganensis
| Compound | HT-29 (Colon) |
| Eburnaminol | 75.8 ± 3.06 µM |
Data from a study on the cytotoxic activity of isolated alkaloids from the bark of Kopsia terengganensis.
Experimental Protocols
The following provides a generalized methodology for the cytotoxicity assays cited in this guide. Specific parameters may have varied between studies.
Cell Culture and Cytotoxicity Assay (MTT Method)
1. Cell Seeding:
-
Human cancer cell lines (e.g., A549, H446, H460, H292, 95-D, SGC-7901, BGC-823) were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
-
For the assay, cells were seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
The test compounds (Kopsia alkaloids) were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial dilutions of the stock solutions were prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration was typically kept below 0.1% to avoid solvent-induced toxicity.
-
The culture medium was removed from the wells and replaced with the medium containing the various concentrations of the test compounds. A control group receiving only medium with DMSO was also included.
3. Incubation:
-
The plates were incubated for a specified period, typically 48 to 72 hours, under the same culture conditions.
4. MTT Assay:
-
After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
The medium containing MTT was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance of each well was measured using a microplate reader at a wavelength of 490 nm or 570 nm.
5. Data Analysis:
-
The cell viability was calculated as a percentage of the control group.
-
The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Research Landscape
The following diagrams illustrate the general workflow for the isolation and evaluation of Kopsia alkaloids and the logical relationship in assessing their potential as therapeutic agents.
Caption: General workflow for the isolation and cytotoxic evaluation of Kopsia alkaloids.
References
A Comparative Analysis of Danuphylline and its Demethylenated Analogue, 11,12-De(methylenedioxy)danuphylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two closely related monoterpenoid indole alkaloids, danuphylline and 11,12-De(methylenedioxy)danuphylline, both originating from plants of the Kopsia genus. While direct comparative studies on their biological activities are limited in publicly available literature, this document synthesizes the existing phytochemical information and contextual bioactivity data from related compounds to offer a predictive comparison of their potential mechanisms of action and performance.
Introduction and Structural Comparison
Danuphylline and this compound are complex indole alkaloids isolated from the leaves and stems of Kopsia species, a genus known for producing a rich variety of bioactive compounds. Danuphylline was first isolated from Kopsia dasyrachis, while this compound was identified in Kopsia officinalis.[1]
The key structural difference, as indicated by their nomenclature, lies in the presence of a methylenedioxy bridge on the indole core. Danuphylline features this bridge at the C11 and C12 positions, a common moiety in many bioactive natural products. In contrast, this compound lacks this functional group, presenting an unsubstituted aromatic ring at these positions. This single structural alteration is predicted to significantly influence the molecule's electronic properties, planarity, and ability to interact with biological targets, thereby affecting its overall pharmacological profile.
Predicted Biological Activity and Mechanism of Action
While specific experimental data for these two compounds is sparse, the broader family of Kopsia alkaloids is well-documented for potent anti-inflammatory and cytotoxic activities.[1] It is hypothesized that both danuphylline and its analogue share these properties.
The primary mechanism of action is likely the inhibition of key inflammatory and cell survival signaling pathways. Many alkaloids from Kopsia officinalis have been shown to suppress the production of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines (e.g., RAW 264.7) stimulated by lipopolysaccharide (LPS). This suggests an interaction with upstream signaling components, such as the NF-κB (nuclear factor kappa B) pathway.
The structural difference—the presence or absence of the methylenedioxy group—may lead to variations in potency and selectivity. This functional group can alter protein-ligand interactions, including hydrogen bonding and hydrophobic interactions, potentially making one compound a more potent or selective inhibitor of inflammatory or cancer-related protein targets.
Comparative Experimental Data
Direct, head-to-head quantitative data for danuphylline and this compound is not available in the reviewed scientific literature. One study that isolated novel alkaloids from Kopsia officinalis evaluated their effects on α-glucosidase, finding no significant inhibitory activity (IC50 >> 50μM). While it is not definitively stated that this compound was among the tested compounds, this finding suggests a lack of potent activity against this specific enzyme for alkaloids from this source.
The table below is structured for future data population, highlighting the current knowledge gap.
| Parameter | Danuphylline | This compound | Reference |
| Molecular Formula | C₂₄H₂₆N₂O₈ | C₂₃H₂₆N₂O₆ | [1] |
| Molecular Weight | 470.48 | 426.45 | [1] |
| Source | Kopsia dasyrachis | Kopsia officinalis | [1] |
| Anti-inflammatory Activity (IC₅₀) | Data Not Available | Data Not Available | - |
| Cytotoxicity (IC₅₀ vs. Cell Line) | Data Not Available | Data Not Available | - |
| α-Glucosidase Inhibition (IC₅₀) | Data Not Available | Likely > 50 µM | Inferred |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the biological activity of Kopsia alkaloids. These protocols are provided as a template for future comparative studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration at which the compounds inhibit cell growth by 50% (IC₅₀).
References
Uncharted Territory: The Neuroactive Profile of 11,12-De(methylenedioxy)danuphylline Remains Undiscovered
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the neuroactive properties of 11,12-De(methylenedioxy)danuphylline, a complex indole alkaloid. Despite its confirmed existence and isolation from the plant species Kopsia officinalis, no experimental data on its specific interactions with neurological targets has been published. This absence of foundational research precludes the creation of a detailed comparative guide on its neuroactivity relative to known neuroactive compounds.
This compound is a recognized chemical entity with the molecular formula C₂₃H₂₆N₂O₆ and a registered CAS number of 888482-17-5. It is one of many alkaloids that have been isolated from Kopsia officinalis, a plant genus known to be a rich source of bioactive compounds. While various alkaloids from Kopsia species have been investigated for a range of pharmacological activities, including anti-inflammatory, analgesic, and cytotoxic effects, the specific neuropharmacological profile of this compound has not been a subject of published research.
The request for a comparative guide, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams, hinges on the availability of primary research data. Such a guide would necessitate, at a minimum, findings from studies such as:
-
Receptor Binding Assays: To determine the affinity of this compound for various neurotransmitter receptors (e.g., serotonergic, dopaminergic, adrenergic, cholinergic, etc.).
-
Functional Assays: To characterize the compound as an agonist, antagonist, or modulator at these receptors.
-
Enzyme Inhibition Assays: To assess its potential to inhibit key enzymes in neurotransmitter metabolism or signaling pathways (e.g., monoamine oxidase, acetylcholinesterase).
-
Ion Channel Studies: To investigate its effects on the function of various ion channels in the nervous system.
-
In Vivo Behavioral Studies: To understand its effects on animal models of neurological and psychiatric conditions.
Without such data, any attempt to compare its activity to that of well-characterized neuroactive compounds would be purely speculative and would not meet the rigorous, data-driven standards required by the scientific community.
The Source: A Reservoir of Bioactive Alkaloids
Kopsia officinalis, the natural source of this compound, has been the subject of phytochemical investigations. These studies have successfully isolated and characterized a diverse array of indole alkaloids. The general workflow for such an investigation is outlined below.
The Path Forward: A Call for Primary Research
The lack of data on the neuroactivity of this compound represents an opportunity for discovery in the field of neuropharmacology. Future research efforts would need to follow a systematic approach to characterize its potential effects on the nervous system.
Until such primary research is conducted and published, a meaningful and scientifically valid comparison of this compound with other neuroactive compounds remains beyond reach. The scientific community awaits the exploration of this and other novel natural products to uncover their potential therapeutic applications.
Validating 11,12-De(methylenedioxy)danuphylline as a Potential Therapeutic Agent: A Comparative Analysis of Kopsia Alkaloids
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel therapeutic agents, particularly in the realm of oncology, natural products remain a vital source of inspiration and innovation. This guide provides a comparative analysis of alkaloids derived from the Kopsia genus, with a focus on validating the potential of "11,12-De(methylenedioxy)danuphylline" as a therapeutic agent. While direct biological data for this specific compound is not yet publicly available, a growing body of evidence for the potent cytotoxic activity of its structural analogs from Kopsia species suggests a promising future for this class of molecules in cancer therapy.
This report is intended for researchers, scientists, and drug development professionals, offering a comparative look at the performance of Kopsia alkaloids against established cancer cell lines and in relation to a standard chemotherapeutic agent, doxorubicin.
The Promise of Kopsia Alkaloids in Oncology
The genus Kopsia, belonging to the Apocynaceae family, is a rich source of structurally diverse monoterpenoid indole alkaloids. Numerous studies have demonstrated the significant biological activities of these compounds, with a particular emphasis on their cytotoxic effects against a range of cancer cell lines. This inherent cytotoxicity within the Kopsia alkaloid family provides a strong rationale for investigating the therapeutic potential of lesser-studied derivatives such as this compound.
Comparative Cytotoxicity Analysis
To contextualize the potential efficacy of this compound, this guide presents a summary of the cytotoxic activities of several other Kopsia alkaloids for which experimental data is available. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological processes, is used for comparison. The data is presented alongside the IC50 values for doxorubicin, a widely used chemotherapy drug, against the same human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Kopsiaofficine A | Lung Cancer Cell Lines | Lung | < 20 | [1][2] |
| Kopsiaofficine C | Lung Cancer Cell Lines | Lung | < 20 | [1][2] |
| Eburnaminol | HT-29 | Colon | 75.8 ± 3.06 | [3][4] |
| 15-Methylene-eburnamonine | MDA-MB-231 | Breast | 14.1 | [5] |
| LNCaP | Prostate | 9.5 | [5] | |
| U266 | Myeloma | 4.3 | [5] | |
| KMS-12BM | Myeloma | 4.0 | [5] | |
| Doxorubicin | A549 | Lung | 1.50 | [6] |
| HeLa | Cervical | 1.00 | [6] | |
| LNCaP | Prostate | 0.25 | [6] | |
| MCF-7 | Breast | 2.50 | [7] | |
| HepG2 | Liver | 12.18 | [7] | |
| HT-29 | Colon | >10 (variable) | [8] |
Table 1: Comparative in vitro cytotoxicity (IC50) of selected Kopsia alkaloids and the standard chemotherapeutic drug, Doxorubicin, against various human cancer cell lines.
The data clearly indicates that several Kopsia alkaloids exhibit potent cytotoxic activity, with IC50 values in the low micromolar range. Notably, 15-Methylene-eburnamonine demonstrates significant potency against myeloma and prostate cancer cell lines, with IC50 values comparable to or even more potent than doxorubicin in some cases. While the cytotoxicity of kopsiaofficines A and C is reported as less than 20 µM, this still represents a significant level of activity that warrants further investigation. Eburnaminol shows more moderate activity against the HT-29 colon cancer cell line.
Experimental Protocols
The presented cytotoxicity data is primarily derived from in vitro cell viability assays, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
General Protocol for MTT Assay:
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Kopsia alkaloid or doxorubicin) and incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT to an insoluble purple formazan.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Path to Discovery and Action
To further elucidate the context of this research, the following diagrams illustrate a common workflow for evaluating cytotoxic compounds and a simplified signaling pathway often implicated in their mechanism of action.
Caption: A generalized experimental workflow for the in vitro screening of cytotoxic compounds.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.
Conclusion and Future Directions
The comparative analysis of cytotoxic data for known Kopsia alkaloids strongly supports the potential of "this compound" as a candidate for further investigation as a therapeutic agent. The demonstrated potency of its structural analogs against a variety of cancer cell lines suggests that it may also possess valuable cytotoxic properties.
Future research should prioritize the isolation or synthesis of "this compound" in sufficient quantities to enable comprehensive biological evaluation. In vitro cytotoxicity screening against a panel of human cancer cell lines is a critical next step to determine its IC50 values and to compare its potency directly with other Kopsia alkaloids and standard chemotherapeutic drugs. Subsequent studies should aim to elucidate its mechanism of action, including its effects on cell cycle progression and the induction of apoptosis. The promising activity profile of the Kopsia alkaloid family underscores the importance of continued exploration of these natural products in the development of next-generation cancer therapies.
References
- 1. Cytotoxic monoterpenoid indole alkaloids from the aerial parts of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic monoterpenoid indole alkaloids from the aerial parts of Kopsia officinalis - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 3. ikm.org.my [ikm.org.my]
- 4. Cytotoxic Activity Of Isolated Alkaloids From The Bark Of Kopsia Terengganensis (Apocynaceae) And Corrosion Inhibition Studies Of Its Extract [erepo.usm.my]
- 5. Synthesis of 15-methylene-eburnamonine from (+)-vincamine, evaluation of anticancer activity, and investigation of mechanism of action by quantitative NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. brieflands.com [brieflands.com]
Comparative Analysis of 11,12-De(methylenedioxy)danuphylline in the Landscape of Bronchodilator Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 11,12-De(methylenedioxy)danuphylline, an alkaloid derivative, within the broader context of structure-activity relationship (SAR) studies for phosphodiesterase (PDE) inhibitors used as bronchodilators. Due to the limited publicly available research specifically detailing the SAR of this compound, this guide will draw comparisons with well-established PDE inhibitors to infer potential structural significance and guide future research.
Introduction to this compound
This compound is a naturally occurring alkaloid compound.[1] Its complex polycyclic structure suggests potential biological activity, and its relationship to other methylxanthine-like compounds positions it as a candidate for investigation as a phosphodiesterase inhibitor. The removal of the methylenedioxy group from the parent danuphylline structure represents a significant chemical modification that could influence its pharmacological profile.
The Role of Phosphodiesterase Inhibition in Bronchodilation
Phosphodiesterases are a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that play crucial roles in various cellular processes. In airway smooth muscle, elevated cAMP levels lead to muscle relaxation and bronchodilation. Phosphodiesterase 4 (PDE4) is the predominant PDE isoform in these cells and is a key target for anti-inflammatory and bronchodilatory drugs. By inhibiting PDE4, the degradation of cAMP is reduced, leading to sustained smooth muscle relaxation.
Comparative Structural Analysis
While direct quantitative data for this compound is unavailable, a comparative analysis of its structural features against known PDE inhibitors can provide valuable insights.
| Feature | Theophylline | Rolipram (PDE4 inhibitor) | This compound | Potential SAR Significance |
| Core Scaffold | Xanthine | Pyrrolidinone | Complex Indole Alkaloid | The core structure determines the overall shape and orientation of the molecule within the enzyme's active site. |
| Key Moieties | Dimethylated purine | Catechol ether | Fused heterocyclic rings | The catechol ether of rolipram is crucial for its high affinity and selectivity for PDE4. The complex ring system of this compound likely presents a unique binding mode. |
| Substitutions | Methyl groups at N1 and N3 | Cyclopentyloxy and methoxy groups | Multiple stereocenters and functional groups | Substitutions around the core can fine-tune potency, selectivity, and pharmacokinetic properties. The absence of the methylenedioxy group in the target compound compared to its parent could significantly alter its binding affinity and selectivity. |
Inferred Structure-Activity Relationships for this compound
Based on general principles of PDE inhibitor SAR, the following aspects of the this compound structure may be critical for its activity:
-
The Polycyclic Core: The rigid, three-dimensional structure of the core will dictate how the molecule fits into the active site of PDE enzymes.
-
Oxygenated Functional Groups: The ester and ketone functionalities may form key hydrogen bonds with amino acid residues in the active site.
-
Nitrogen Atoms: The nitrogen atoms within the heterocyclic rings could also be involved in important interactions.
-
The Phenyl Ring: The unsubstituted phenyl ring is a significant structural feature. In other PDE inhibitors, substitutions on such rings are often used to enhance potency and selectivity. The lack of substitution here may indicate a different binding interaction compared to catechol-containing inhibitors.
Experimental Protocols
To elucidate the SAR of this compound and its analogs, the following experimental protocols are essential.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the in vitro potency of a compound to inhibit the activity of a specific PDE isoform (e.g., PDE4).
Methodology:
-
Recombinant human PDE4 is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of cAMP as a substrate.
-
The reaction is allowed to proceed for a specified time at 37°C and is then terminated.
-
The amount of AMP produced is quantified, often using a secondary enzyme (e.g., alkaline phosphatase) that converts AMP to adenosine, which can be detected by various methods (e.g., fluorescence, luminescence, or HPLC).
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Guinea Pig Tracheal Ring Relaxation Assay
Objective: To assess the bronchodilatory effect of a compound on airway smooth muscle.
Methodology:
-
Tracheas are isolated from guinea pigs and cut into rings.
-
The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
The tension of the tracheal rings is measured using an isometric force transducer.
-
The rings are pre-contracted with a spasmogen such as histamine or methacholine.
-
Once a stable contraction is achieved, the test compound is added cumulatively in increasing concentrations.
-
The relaxation of the tracheal rings is measured as a percentage of the pre-contraction.
-
The effective concentration of the compound that causes 50% of the maximum relaxation (EC50) is determined.
Conclusion
While specific experimental data on the structure-activity relationship of this compound is currently lacking in the public domain, this guide provides a framework for its comparative analysis. By understanding the SAR of established phosphodiesterase inhibitors and employing the outlined experimental protocols, researchers can systematically investigate the potential of this and related natural products as novel bronchodilators. The unique and complex structure of this compound warrants further investigation to unlock its therapeutic potential.
References
A Comparative Guide to the Cytotoxic Effects of 11,12-De(methylenedioxy)danuphylline and Vinca Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of the indole alkaloid 11,12-De(methylenedioxy)danuphylline and the well-established class of anticancer agents, the vinca alkaloids. While extensive data is available for vinca alkaloids, research on the specific cytotoxic effects of this compound is limited. Therefore, this comparison will draw upon available data for related alkaloids isolated from the Kopsia genus to provide a contextual understanding of its potential cytotoxic profile against that of the clinically significant vinca alkaloids.
Executive Summary
Vinca alkaloids are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis. In contrast, the cytotoxic profile of this compound, an alkaloid from Kopsia officinalis, is not yet well-defined in publicly available scientific literature. However, studies on other alkaloids from the Kopsia genus indicate a potential for cytotoxicity against various cancer cell lines, with mechanisms that may also involve the induction of apoptosis. This guide will synthesize the available data to offer a preliminary comparison and highlight areas for future research.
Overview of the Compounds
This compound is an indole alkaloid that has been isolated from the leaves and stems of Kopsia officinalis. The Kopsia genus is known to produce a variety of alkaloids with diverse biological activities. While the specific cytotoxic mechanism of this compound remains to be elucidated, related alkaloids from the same genus have demonstrated cytotoxic effects.
Vinca alkaloids , such as vincristine and vinblastine, are naturally derived from the Madagascar periwinkle, Catharanthus roseus. They are widely used in the treatment of various cancers, including leukemias, lymphomas, and solid tumors. Their mechanism of action is well-characterized and involves the inhibition of tubulin polymerization, a critical process for cell division.
Comparative Cytotoxicity Data
Direct comparative studies on the cytotoxicity of this compound and vinca alkaloids are not currently available. The following tables summarize the available cytotoxic data for alkaloids from the Kopsia genus and for representative vinca alkaloids against various cancer cell lines.
Table 1: Cytotoxicity of Alkaloids from Kopsia Genus
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Kopsifoline G | HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480 | 11.8 - 13.8 | [1](--INVALID-LINK--) |
| Kopsifoline H | HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480 | 10.3 - 12.5 | [1](--INVALID-LINK--) |
| Kopsifoline I | HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480 | 7.3 - 9.5 | [1](--INVALID-LINK--) |
| Kopsiahainanin A | Various tumor cell lines | < 20 | [2](--INVALID-LINK--) |
| Kopsiahainanin B | Various tumor cell lines | < 20 | [2](--INVALID-LINK--) |
| Eburnaminol | HT-29 | 75.8 ± 3.06 | [3](--INVALID-LINK--) |
Table 2: Cytotoxicity of Vinca Alkaloids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Vincristine | Various | Varies widely by cell line | [4](--INVALID-LINK--) |
| Vinblastine | Various | Varies widely by cell line | [4](--INVALID-LINK--) |
| Vinorelbine | Various | Varies widely by cell line | [4](--INVALID-LINK--) |
| Vinflunine | Various | Varies widely by cell line | [4](--INVALID-LINK--) |
Mechanism of Action and Signaling Pathways
3.1 Vinca Alkaloids: Microtubule Destabilizers
The primary mechanism of action of vinca alkaloids is the inhibition of microtubule polymerization. By binding to β-tubulin at the "vinca binding site," they prevent the assembly of microtubules, which are essential components of the mitotic spindle. This disruption of microtubule dynamics leads to the arrest of cells in the M-phase of the cell cycle, ultimately triggering apoptosis.
3.2 Potential Mechanism of Action of Kopsia Alkaloids
While the precise mechanism of this compound is unknown, studies on other cytotoxic alkaloids from the Kopsia genus suggest that they may induce apoptosis through various cellular pathways. The diverse structures of Kopsia alkaloids imply that their mechanisms of action could be varied and may not necessarily involve microtubule disruption. Further research is needed to elucidate the specific molecular targets and signaling cascades affected by these compounds.
References
- 1. Indole alkaloids from the aerial parts of Kopsia fruticosa and their cytotoxic, antimicrobial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and antibacterial aspidofractinine alkaloids from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity Of Isolated Alkaloids From The Bark Of Kopsia Terengganensis (Apocynaceae) And Corrosion Inhibition Studies Of Its Extract [erepo.usm.my]
- 4. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
No Published Analytical Methods Found for 11,12-De(methylenedioxy)danuphylline
A comprehensive search for peer-reviewed analytical methods and their cross-validation for the compound "11,12-De(methylenedioxy)danuphylline" has yielded no specific published studies. As a result, a comparison guide with supporting experimental data, as initially requested, cannot be provided at this time.
Initial searches for "this compound" revealed that it is an indole alkaloid isolated from Kopsia officinalis.[1] While commercial suppliers and basic chemical information such as CAS number (888482-17-5) are available, there is a notable absence of scientific literature detailing its quantification in any biological or pharmaceutical matrix.[2][3][4]
The search did identify numerous analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for other compounds containing a methylenedioxy group, such as 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites.[5] Additionally, general LC-MS/MS methodologies for the quantification of various small molecules, including steroids and antioxidants, were found.[6][7][8] However, these methods are not directly transferable to "this compound" without specific development and validation.
The lack of published analytical methods prevents the creation of the requested comparison tables, detailed experimental protocols, and workflow diagrams. For researchers, scientists, and drug development professionals interested in this compound, the development and validation of a novel analytical method would be a necessary first step for any quantitative studies. This would typically involve techniques such as HPLC or LC-MS/MS, and the subsequent validation of parameters like linearity, accuracy, precision, and limits of detection and quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 888482-17-5 | ScreenLib [screenlib.com]
- 3. This compound | 888482-17-5 [chemicalbook.com]
- 4. vegpharm.com [vegpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Kopsia officinalis Alkaloids in Animal Models: A Comparative Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
"11,12-De(methylenedioxy)danuphylline" is an indole alkaloid isolated from Kopsia officinalis, a plant with a history of use in traditional medicine for treating inflammation and pain.[1][2] While direct experimental data on the efficacy of "this compound" in animal models is not available in the current literature, studies on other alkaloids from the same plant provide valuable insights into the potential therapeutic activities of this class of compounds. This guide summarizes the available preclinical data on the anti-inflammatory and analgesic properties of monoterpenoid indole alkaloids (MIAs) from Kopsia officinalis and offers a comparative look at their performance in established animal models.
The genus Kopsia is a rich source of bioactive alkaloids that have been investigated for a wide range of pharmacological effects, including anti-inflammatory, analgesic, anti-diabetic, cardiovascular, and cytotoxic activities.[3][4][5] This guide will focus on the in vivo data available for specific alkaloids isolated from Kopsia officinalis.
Comparative Efficacy of Kopsia officinalis Alkaloids
While data for "this compound" is absent, several other MIAs from Kopsia officinalis have demonstrated significant anti-inflammatory and analgesic effects in mouse models. The following table summarizes the key findings from these studies, providing a benchmark for the potential efficacy of related compounds.
| Compound | Animal Model | Efficacy Metric | Dosage | Result |
| Analgesic Activity | ||||
| 12-hydroxy-19(R)-hydroxy-ibophyllidine | Acetic acid-induced writhing in mice | Reduction in writhing count | Not Specified | Remarkable decrease in writhing |
| 11,12-methylenedioxykopsinaline N4-oxide | Acetic acid-induced writhing in mice | Reduction in writhing count | Not Specified | Remarkable decrease in writhing |
| Anti-inflammatory Activity | ||||
| kopsinic acid | Carrageenan-induced paw edema in mice | Reduction in paw edema | Not Specified | Significant relief of paw edema |
| (-)-kopsinilam | Carrageenan-induced paw edema in mice | Reduction in paw edema | Not Specified | Significant relief of paw edema |
| normavacurine-21-one | Carrageenan-induced paw edema in mice | Reduction in paw edema | Not Specified | Significant relief of paw edema |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the efficacy summary table.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This model is used to assess peripheral analgesic activity.
-
Animal Model: Male Kunming mice (18-22 g).
-
Acclimatization: Animals are acclimatized for one week before the experiment.
-
Grouping and Administration: Mice are randomly divided into control and treatment groups. The test compounds or vehicle (control) are administered intraperitoneally.
-
Induction of Writhing: Thirty minutes after drug administration, 0.7% acetic acid solution in saline is injected intraperitoneally at a volume of 10 mL/kg.
-
Observation: The number of writhes (a specific posture characterized by stretching of the abdomen and hind limbs) is counted for each mouse over a 15-minute period, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.
Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)
This is a standard model for evaluating acute inflammation.
-
Animal Model: Male Kunming mice (18-22 g).
-
Acclimatization: Animals are acclimatized for one week prior to the experiment.
-
Grouping and Administration: Mice are randomly assigned to control and treatment groups. Test compounds or vehicle are administered intraperitoneally.
-
Induction of Edema: One hour after drug administration, 0.05 mL of a 1% carrageenan suspension in saline is injected into the subplantar tissue of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for the treated groups relative to the control group at each time point.
Visualizing the Research Workflow
The following diagram illustrates the general workflow for the isolation and in vivo evaluation of bioactive compounds from Kopsia officinalis.
Caption: Workflow for isolation and in vivo testing of Kopsia officinalis alkaloids.
Conclusion
While direct evidence for the efficacy of "this compound" in animal models remains to be established, research on other alkaloids from Kopsia officinalis demonstrates a clear potential for this class of compounds in the development of new analgesic and anti-inflammatory agents.[1][2] The data presented here for related MIAs can serve as a valuable reference for future studies aiming to elucidate the pharmacological profile of "this compound" and other alkaloids from this medicinally important plant genus. Further investigation is warranted to isolate and evaluate the specific bioactivities of "this compound" to determine its therapeutic potential.
References
- 1. Anti-inflammatory and analgesic monoterpenoid indole alkaloids of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]
- 5. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantioselective Synthesis and Potential Performance of 11,12-De(methylenedioxy)danuphylline
For Researchers, Scientists, and Drug Development Professionals
Abstract: The Daphniphyllum alkaloids, a large family of complex natural products, have garnered significant attention for their diverse biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[1][2] Among these, 11,12-De(methylenedioxy)danuphylline represents a structurally intriguing target for synthetic chemists. This guide provides a comprehensive overview of a proposed enantioselective synthesis for this molecule, drawing upon established methodologies for related Daphniphyllum alkaloids. In the absence of direct experimental data for this compound, this document presents a hypothetical comparison of its enantiomers' potential biological performance, underscoring the critical importance of stereochemistry in drug development. Detailed experimental protocols for key synthetic steps and illustrative diagrams of the proposed synthetic workflow and a relevant biological pathway are included to facilitate further research and development in this area.
Introduction
Daphniphyllum alkaloids are a class of structurally complex natural products isolated from plants of the genus Daphniphyllum.[1] These compounds have shown a wide range of biological activities, making them attractive targets for total synthesis and pharmaceutical development.[2] this compound is a member of this family, and while its specific biological profile is not extensively documented in publicly available literature, its structural similarity to other cytotoxic alkaloids suggests potential therapeutic applications.
Chirality plays a pivotal role in the interaction of small molecules with biological systems. The differential pharmacological and toxicological profiles of enantiomers are well-documented, necessitating the development of enantioselective synthetic routes for chiral drug candidates. To date, a specific enantioselective synthesis of this compound has not been reported. This guide, therefore, proposes a viable synthetic strategy and offers a prospective comparison of the potential activities of its enantiomers to stimulate further investigation.
Proposed Enantioselective Synthesis
The proposed enantioselective synthesis of this compound is adapted from the successful strategies employed in the synthesis of other Daphniphyllum alkaloids, such as daphniphylline. A key feature of many of these syntheses is the construction of the complex polycyclic core in a stereocontrolled manner.
The logical workflow for the proposed synthesis is outlined below:
Caption: Proposed Enantioselective Synthesis Workflow.
A plausible approach would involve an asymmetric catalytic reaction to establish the initial stereocenter, followed by a series of diastereoselective transformations to construct the intricate polycyclic skeleton.
Key Reaction Stages:
-
Asymmetric Core Formation: An enantioselective intramolecular Diels-Alder or a transition-metal-catalyzed asymmetric conjugate addition could be employed to construct a key chiral intermediate.
-
Ring System Elaboration: Subsequent intramolecular cyclizations and functional group manipulations would be performed to build the complete carbon skeleton with the desired stereochemistry.
-
Final Modifications: Late-stage installation of peripheral functional groups would yield the target enantiomers.
Hypothetical Performance Comparison of Enantiomers
While experimental data for the enantiomers of this compound is unavailable, it is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, potencies, and toxicities. The following table presents a hypothetical comparison based on typical observations for chiral cytotoxic compounds.
| Parameter | (+)-Enantiomer (Hypothetical) | (-)-Enantiomer (Hypothetical) | Rationale for Comparison |
| Cytotoxicity (IC₅₀) | Lower IC₅₀ (Higher Potency) | Higher IC₅₀ (Lower Potency) | One enantiomer (the eutomer) typically fits the biological target better, leading to higher potency. |
| Target Selectivity | High selectivity for a specific kinase or receptor | Lower selectivity, potential for off-target effects | The precise stereochemistry of the eutomer often results in a more specific interaction with the target protein. |
| In Vivo Efficacy | Significant tumor growth inhibition in animal models | Minimal or no effect on tumor growth | Higher potency and selectivity of the eutomer translate to better efficacy in vivo. |
| Metabolic Stability | May be metabolized at a different rate | May be metabolized at a different rate | The enzymes responsible for drug metabolism are chiral and can differentiate between enantiomers. |
| Toxicity | Lower off-target toxicity | Higher potential for off-target toxicity (as the distomer) | The enantiomer with lower target affinity may interact with other biological molecules, leading to adverse effects. |
Experimental Protocols (Proposed)
The following are detailed, albeit hypothetical, protocols for key steps in the proposed enantioselective synthesis.
Protocol 1: Asymmetric Diels-Alder Cycloaddition
-
Preparation: To a flame-dried, argon-purged flask is added the chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine derivative, 10 mol%).
-
Solvent and Reactant Addition: Anhydrous dichloromethane (DCM) is added, and the solution is cooled to -78 °C. The diene precursor to this compound is then added dropwise as a solution in DCM.
-
Reaction: The dienophile is added, and the reaction mixture is stirred at -78 °C for 24-48 hours, monitoring by thin-layer chromatography (TLC).
-
Quenching and Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the chiral cycloadduct.
Protocol 2: Late-Stage C-H Functionalization for Core Modification
-
Reactant and Catalyst Setup: To a sealed tube is added the advanced tricyclic intermediate, a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10 mol%).
-
Solvent and Reagent Addition: Anhydrous solvent (e.g., dioxane or toluene) and the coupling partner (e.g., an organoboron or organotin reagent) are added under an inert atmosphere.
-
Reaction Conditions: The tube is sealed, and the mixture is heated to 80-120 °C for 12-24 hours. The reaction progress is monitored by LC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The residue is purified by preparative HPLC to yield the functionalized core structure.
Illustrative Signaling Pathway
Given the potential cytotoxic nature of Daphniphyllum alkaloids, a relevant biological pathway to consider is the induction of apoptosis. The diagram below illustrates a simplified generic apoptosis signaling cascade that could be influenced by a cytotoxic agent.
Caption: Generic Apoptosis Signaling Pathway.
Conclusion and Future Directions
This guide has outlined a proposed enantioselective synthesis for this compound and presented a hypothetical comparison of its enantiomers' biological activities. The lack of direct experimental data highlights a significant gap in the literature and underscores the need for further research.
Future work should focus on:
-
The successful execution of an enantioselective total synthesis of this compound.
-
The separation of the enantiomers and their thorough biological evaluation, including cytotoxicity, target identification, and in vivo efficacy studies.
-
Comparative studies with other known Daphniphyllum alkaloids to establish structure-activity relationships.
Such studies will be invaluable for unlocking the full therapeutic potential of this intriguing class of natural products and for the development of novel, highly selective, and potent therapeutic agents.
References
Safety Operating Guide
Proper Disposal of 11,12-De(methylenedioxy)danuphylline: A Procedural Guide
This document provides essential safety and logistical procedures for the proper disposal of 11,12-De(methylenedioxy)danuphylline. An extensive review of publicly available safety data has revealed no specific disposal protocols for this compound, which is identified as a novel indole alkaloid used for research purposes.[1] In the absence of a manufacturer's Safety Data Sheet (SDS), this compound must be handled and disposed of as a hazardous substance of unknown toxicity.
The following procedures are based on established principles of hazardous waste management for novel or uncharacterized research chemicals.[2][3] Adherence to these guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance. Always consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines.[2]
Pre-Disposal Hazard Assessment and Safety
Before handling, a thorough risk assessment is mandatory. Given the lack of specific toxicological data, treat this compound as a potentially toxic and hazardous compound.[3]
1.1 Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. All personnel handling the compound must wear:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, fully fastened.
-
Respiratory Protection: Not typically required when handled within a certified chemical fume hood. If there is a risk of aerosolization outside of a fume hood, a risk assessment should be performed to determine the appropriate respiratory protection.
1.2 Engineering Controls:
-
All handling and preparation for disposal of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation exposure.[2]
-
Ensure an emergency safety shower and eyewash station are readily accessible.[2]
Step-by-Step Disposal Protocol
Direct chemical treatment or sewer disposal is strictly prohibited without explicit, validated protocols. The primary method of disposal is through your institution's accredited hazardous waste management program.
Step 1: Waste Identification and Segregation
-
Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Incompatible wastes can react dangerously.
-
Segregate by Form: Keep solid waste (e.g., contaminated filter paper, vials) separate from liquid waste (e.g., solutions in organic solvents).
Step 2: Containment
-
Primary Container: Collect all waste in a chemically compatible, leak-proof container with a secure, screw-top cap.[3]
-
Headroom: Leave at least 10% (or one inch) of headroom in liquid waste containers to allow for vapor expansion.[3]
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
Step 3: Labeling
-
Proper labeling is a critical regulatory requirement. The label must be clear, legible, and permanently affixed to the container.
-
Label Content:
-
Write the words "HAZARDOUS WASTE" clearly.[2]
-
List the full chemical name: "this compound" . Do not use abbreviations.[2]
-
If in solution, list all components and their approximate percentages (e.g., "Methanol: ~95%, this compound: ~5%").[2]
-
Indicate the date when waste was first added to the container (the "accumulation start date").[2]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled, sealed waste container in a designated SAA within the laboratory.[3]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[3]
-
Adhere strictly to institutional limits on the volume of waste and the maximum time it can be stored in the SAA.[2]
Step 5: Arrange for Final Disposal
-
Once a waste container is full or reaches its storage time limit, contact your institution's EHS department to request a waste pickup.[3]
-
Provide EHS with all available information on the compound and its waste matrix.
-
Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of generation, for regulatory compliance.[3]
Compound Data Summary
As a novel research compound, extensive physical and toxicological data for this compound are not publicly available. The following table summarizes known information.
| Property | Data | Source |
| Chemical Name | This compound | MedChemExpress |
| Synonyms | Not Available | - |
| CAS Number | 888482-17-5 | ChemicalBook |
| Chemical Class | Indole Alkaloid | MedChemExpress |
| Appearance | Data not available; assume solid powder. | - |
| Solubility | Data not available. | - |
| Toxicity Data (LD50) | Data not available; treat as highly toxic. | - |
| Environmental Fate | Data not available; assume harmful to aquatic life. | - |
| Disposal Profile Number | To be assigned by your institution's EHS office. | - |
Visualized Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the safe disposal of this compound.
References
Essential Safety and Handling Guidance for 11,12-De(methylenedioxy)danuphylline
Disclaimer: A specific Safety Data Sheet (SDS) for 11,12-De(methylenedioxy)danuphylline is not publicly available. The following information is based on general best practices for handling novel research chemicals and alkaloid compounds. Researchers must obtain a substance-specific SDS from their supplier for detailed and accurate safety information before handling this compound.
Immediate Safety and Logistical Information
This compound is an indole alkaloid isolated from the leaves and stems of Kopsia officinalis.[1] As with many novel or sparsely studied research compounds, its full toxicological profile is not well-documented. Therefore, it should be handled with caution, assuming it is potentially hazardous.
Personal Protective Equipment (PPE)
Due to the unknown nature of the compound's hazards, a comprehensive approach to personal protection is essential. The following PPE is recommended as a minimum standard:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes or airborne particles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any tears or punctures before use and change them frequently.
-
Body Protection: A laboratory coat is required. For procedures with a higher risk of exposure, consider a chemically resistant apron or coveralls.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols. If a fume hood is not available, a properly fitted respirator with appropriate cartridges should be used.
Operational and Disposal Plans
Handling and Storage:
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be kept tightly sealed.
-
Preparation: All weighing and solution preparation should be performed within a chemical fume hood to minimize exposure. Avoid generating dust.
Disposal:
-
Waste Classification: All waste containing this compound, including contaminated PPE and labware, should be treated as hazardous chemical waste.
-
Collection: Use designated, clearly labeled, and sealed containers for chemical waste.
-
Disposal Route: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
Quantitative Data
No specific quantitative data regarding exposure limits, toxicity, or other safety-related metrics for this compound were found in the available search results. Researchers should consult the supplier-provided SDS for any available data.
Experimental Protocols
No detailed experimental protocols for the handling of this compound were found. Standard laboratory operating procedures for handling potent or unknown compounds should be strictly followed.
Workflow for Handling Research Chemicals of Unknown Hazard
The following diagram outlines a general workflow for safely handling a research chemical like this compound, from acquisition to disposal.
Caption: General workflow for handling research chemicals with unknown hazards.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
